molecular formula C23H23NO2 B1192582 DC360

DC360

Cat. No.: B1192582
M. Wt: 345.442
InChI Key: HXWVRWZLWIKKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC360 is a novel fluorescent retinoic acid analogue as a probe for biochemical and intracellular characterization of retinoid signalling pathways, strongly binding to cellular retinoid binding protein ii (crabpii),

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.442

IUPAC Name

4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid

InChI

InChI=1S/C23H23NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-16H,1-4H3,(H,25,26)

InChI Key

HXWVRWZLWIKKOS-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C#CC2=CC3=C(N(C(C)C)C=CC3(C)C)C=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DC360;  DC 360;  DC-360

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to DC360: A Novel Fluorescent Probe for Retinoid Signaling Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DC360, a synthetic, fluorescent analogue of all-trans-retinoic acid (ATRA). This compound serves as a powerful tool for the biochemical and intracellular characterization of retinoid signaling pathways, offering researchers a novel method to investigate the complex mechanisms of retinoid action. Its intrinsic fluorescence allows for direct visualization and quantification of its interaction with cellular components, providing valuable insights for drug discovery and development in areas targeting retinoid pathways.

Core Properties and Spectral Characteristics of this compound

This compound is a dihydroquinoline-based retinoid designed to mimic the biological activity of ATRA while possessing strong, intrinsic solvatochromatic fluorescence. This property allows for the direct monitoring of its binding to cellular targets and its subcellular localization without the need for external fluorescent tags, which can often interfere with molecular interactions.

PropertyValueReference
Binding Affinity (Kd) to CRABPII 34.0 ± 2.5 nM[1][2]
Excitation Wavelength (λex) 340 nm[1]
Emission Wavelength (λem) 460 nm (when bound to CRABPII)[1]
Quantum Yield Data not explicitly available in the provided search results
Stokes Shift Data not explicitly available in the provided search results

Retinoic Acid Signaling Pathway and this compound's Role

Retinoic acid signaling is crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The pathway is primarily mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that act as ligand-activated transcription factors. Cellular retinoic acid-binding proteins (CRABPs), such as CRABPII, are involved in the cellular uptake, transport, and metabolism of retinoic acid.

This compound, as an analogue of ATRA, is designed to interact with these key proteins. Its high affinity for CRABPII allows it to be used as a probe to study the initial steps of retinoid uptake and trafficking. Furthermore, its observed nuclear localization suggests that it can be used to investigate the downstream events of RAR/RXR-mediated gene transcription.[1][2]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_this compound ATRA / this compound CRABPII CRABPII ATRA_this compound->CRABPII Binding ATRA_DC360_CRABPII ATRA/DC360-CRABPII Complex CRABPII->ATRA_DC360_CRABPII RAR_RXR RAR-RXR Heterodimer ATRA_DC360_CRABPII->RAR_RXR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: Retinoic Acid Signaling Pathway showing the role of this compound.

Experimental Protocols

Fluorometric Binding Assay for CRABPII

This protocol describes a novel in vitro fluorometric binding assay to quantify the binding of this compound to CRABPII. The assay leverages the change in fluorescence of this compound upon binding to the protein.

Materials:

  • This compound

  • Purified CRABPII protein

  • Assay Buffer: 20 mM K₂HPO₄, 100 mM KCl, pH 7.4

  • Fluorometer

Procedure:

  • Prepare a 50 nM solution of this compound in the assay buffer.

  • Serially dilute the CRABPII protein stock to obtain a range of concentrations (e.g., 0-350 nM).

  • In a multi-well plate, mix the this compound solution with the different concentrations of CRABPII.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measure the fluorescence emission spectra using a fluorometer with an excitation wavelength of 340 nm.

  • Record the emission intensity at 460 nm for each CRABPII concentration.

  • Plot the fluorescence intensity as a function of CRABPII concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Binding_Assay_Workflow A Prepare 50 nM this compound in Assay Buffer C Mix this compound and CRABPII in Multi-well Plate A->C B Prepare Serial Dilutions of CRABPII (0-350 nM) B->C D Incubate at Room Temperature C->D E Measure Fluorescence (Ex: 340 nm, Em: 460 nm) D->E F Plot Intensity vs. [CRABPII] and Determine Kd E->F

Caption: Experimental workflow for the this compound-CRABPII binding assay.

Intracellular Imaging with Confocal Fluorescence Microscopy

This protocol outlines the use of this compound for imaging its subcellular localization in cultured human epithelial cells.

Materials:

  • Cultured human epithelial cells (e.g., HaCaT)

  • This compound

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Culture human epithelial cells on glass-bottom dishes suitable for confocal microscopy.

  • Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined empirically.

  • Incubate the cells with the this compound-containing medium for a desired period to allow for cellular uptake.

  • Wash the cells with fresh, pre-warmed medium to remove any unbound probe.

  • Image the cells using a confocal microscope.

    • Excitation: 405 nm laser

    • Emission: Collect fluorescence in the appropriate range to capture the emission from this compound.

  • Acquire z-stack images to determine the three-dimensional localization of the probe within the cells.

Cellular_Imaging_Workflow A Culture Human Epithelial Cells on Glass-Bottom Dishes B Incubate Cells with This compound in Culture Medium A->B C Wash Cells to Remove Unbound Probe B->C D Image with Confocal Microscope (Ex: 405 nm) C->D E Acquire Z-Stack Images D->E F Analyze Subcellular Localization E->F

Caption: Workflow for intracellular imaging of this compound.

Synthesis of this compound

The synthesis of this compound and other fluorescent retinoid analogues has been described, employing various synthetic methodologies and a structure-based design approach.[3] While the specific, step-by-step synthesis of this compound is detailed in specialized chemical literature, the general approach involves the construction of the core dihydroquinoline scaffold followed by the addition of the polyene chain characteristic of retinoids.

Applications and Future Directions

This compound and similar fluorescent retinoid analogues represent a significant advancement in the toolset available for studying retinoid signaling. Key applications include:

  • High-throughput screening: The fluorometric binding assay can be adapted for high-throughput screening of compound libraries to identify novel ligands for CRABPII and other retinoid-binding proteins.

  • Drug delivery studies: The intrinsic fluorescence of this compound allows for the real-time tracking of its uptake and distribution within cells, providing insights into the mechanisms of retinoid delivery.

  • Understanding disease mechanisms: By enabling a more detailed characterization of the retinoid signaling pathway, these probes can help elucidate the role of retinoids in various diseases, including cancer and developmental disorders.

Future research may focus on the development of next-generation probes with improved photophysical properties, such as longer emission wavelengths to minimize cellular autofluorescence, and enhanced specificity for different retinoid receptor subtypes. These advancements will continue to shed new light on the vital and highly complex retinoid signaling pathway.[1][2]

References

DC360: A Technical Guide for Characterizing Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of DC360, a synthetic retinoid analogue, in the characterization of retinoid signaling pathways. This compound, an analogue of all-trans retinoic acid (ATRA), serves as a valuable tool for investigating the intricate mechanisms of retinoid action, particularly through its induction of Retinoic Acid Receptor Beta (RARβ) expression.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated biological pathways and workflows.

Core Concepts and Mechanism of Action

Retinoid signaling is a crucial cellular process that governs a wide array of biological functions, including cell proliferation, differentiation, and apoptosis.[2][3] This signaling cascade is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2][3] Natural and synthetic retinoids, like ATRA and this compound, act as ligands for these receptors.

Upon entering the cell, retinoids can bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate their transport to the nucleus.[2] In the nucleus, retinoids bind to RAR/RXR heterodimers, which are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[2][4] This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of gene transcription.[3] this compound is a synthetic retinoid that has been shown to induce the expression of RARβ, a key player in mediating the growth-inhibitory effects of retinoids in certain cancer cells.[1][5]

A key study has demonstrated that this compound, a dihydroquinoline retinoid, exhibits strong, intrinsic, and solvatochromatic fluorescence, making it a valuable probe for biochemical and intracellular characterization of retinoid signaling pathways.[6] This fluorescence allows for direct visualization and quantification of its interaction with cellular targets.

Quantitative Data

The following table summarizes the available quantitative data for this compound, providing key metrics for its interaction with components of the retinoid signaling pathway.

ParameterValueTarget ProteinAssay TypeReference
Dissociation Constant (Kd)34.0 ± 2.5 nMCellular Retinoic Acid-Binding Protein II (CRABPII)Fluorometric Binding Assay[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to characterize retinoid signaling pathways.

Fluorometric Binding Assay for CRABPII

This protocol is adapted from the methodology used to determine the binding affinity of this compound to CRABPII.[6]

Objective: To quantify the binding affinity of this compound to CRABPII.

Materials:

  • This compound

  • Recombinant human CRABPII

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of CRABPII in PBS.

  • In a multi-well plate, add a fixed concentration of this compound to each well.

  • Add increasing concentrations of CRABPII to the wells.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for this compound.

  • Plot the change in fluorescence intensity as a function of CRABPII concentration.

  • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Cell Culture and Confocal Fluorescence Microscopy

This protocol outlines the steps for visualizing the subcellular localization of this compound in cultured cells.[6]

Objective: To determine the intracellular distribution of this compound.

Materials:

  • Human epithelial cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Confocal microscope

Procedure:

  • Culture the cells in a suitable vessel (e.g., glass-bottom dish) until they reach the desired confluency.

  • Treat the cells with a working concentration of this compound for a specified period.

  • Wash the cells with PBS to remove any unbound compound.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required.

  • Image the cells using a confocal microscope. Use an excitation wavelength appropriate for this compound and collect the emission across its fluorescence spectrum.

  • Analyze the images to determine the subcellular localization of this compound, paying particular attention to nuclear and cytoplasmic distribution.

RARβ Reporter Assay

This protocol describes a general method for assessing the ability of this compound to activate RARβ-mediated transcription.

Objective: To measure the induction of RARβ transcriptional activity by this compound.

Materials:

  • A cell line stably or transiently transfected with:

    • An RARβ expression vector

    • A reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter

  • This compound

  • All-trans retinoic acid (ATRA) as a positive control

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (ATRA).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the fold induction of luciferase activity relative to the vehicle control as a function of this compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (General Protocol)

While there is no specific literature on this compound being used in a CETSA, this general protocol outlines how the assay could be adapted to confirm the engagement of this compound with its target protein (e.g., RAR) in a cellular context. The principle of CETSA is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][8][9]

Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., RAR)

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein detection (e.g., Western blot apparatus or mass spectrometer)

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a fixed duration (e.g., 3 minutes) using a PCR cycler.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in each sample using Western blotting or mass spectrometry.

  • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

The following diagrams, generated using the DOT language, illustrate the retinoid signaling pathway and a typical experimental workflow.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation ATRA All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA Oxidation ATRA_CRABP ATRA-CRABP ATRA->ATRA_CRABP This compound This compound DC360_CRABP This compound-CRABP This compound->DC360_CRABP CRABP CRABP CRABP->ATRA_CRABP CRABP->DC360_CRABP RAR RAR ATRA_CRABP->RAR DC360_CRABP->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Transcription Gene Transcription (e.g., RARβ) RARE->Transcription Regulates

Caption: The Retinoid Signaling Pathway, illustrating the conversion of retinol to active retinoids and their subsequent action in the nucleus.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Analysis Binding_Assay Fluorometric Binding Assay (this compound + CRABPII) Determine_Kd Determine Binding Affinity (Kd) Binding_Assay->Determine_Kd Cell_Culture Cell Culture (e.g., Human Epithelial Cells) Treatment Treatment with this compound Cell_Culture->Treatment Confocal Confocal Microscopy Treatment->Confocal Reporter_Assay RARβ Reporter Assay Treatment->Reporter_Assay Subcellular_Localization Determine Subcellular Localization Confocal->Subcellular_Localization Transcriptional_Activity Measure Transcriptional Activity Reporter_Assay->Transcriptional_Activity

Caption: A typical experimental workflow for characterizing this compound's role in retinoid signaling.

References

In-Depth Technical Guide to the DC360 Compound: A Fluorescent Probe for Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the DC360 compound. This compound is a novel, intrinsically fluorescent synthetic retinoid designed as a powerful tool for the biochemical and intracellular characterization of retinoid signaling pathways. Its unique solvatochromatic properties and strong binding affinity for Cellular Retinoic Acid-Binding Protein II (CRABPII) make it an invaluable probe for researchers in cellular biology and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid, is a synthetic analogue of all-trans retinoic acid (ATRA). Its chemical structure is characterized by a dihydroquinoline moiety linked to a benzoic acid group via an ethynyl spacer. This design confers the molecule with intrinsic fluorescence, a property not present in endogenous retinoids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid[1]
CAS Number 2324152-25-0[1]
Chemical Formula C23H23NO2[1]
Molecular Weight 345.44 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[1]

Fluorescent Properties and Binding Affinity

The fluorescence of this compound is highly sensitive to its environment (solvatochromatic). In aqueous solutions like phosphate-buffered saline, its fluorescence is significantly quenched. However, upon binding to the hydrophobic pocket of a protein such as CRABPII, a substantial increase in fluorescence intensity is observed.[2] This property is the basis for its use in binding assays.

Table 2: Fluorescent and Binding Properties of this compound

PropertyValueReference
Excitation Wavelength (λex) 340 nm[2]
Emission Wavelength (λem) 460 nm[2]
Binding Target Cellular Retinoic Acid-Binding Protein II (CRABPII)[2]
Dissociation Constant (Kd) for CRABPII 34.0 ± 2.5 nM[2]

The strong binding affinity of this compound for CRABPII, as indicated by its low nanomolar Kd value, is comparable to that of the endogenous ligand, all-trans retinoic acid.[2] X-ray crystallography has confirmed that this compound occupies the same hydrophobic binding pocket within CRABPII as ATRA.[2]

Mechanism of Action and Role in Retinoid Signaling

This compound acts as a fluorescent probe to investigate the retinoid signaling pathway. This pathway plays a crucial role in various cellular processes, including growth, differentiation, and apoptosis. The key steps in this pathway are outlined below.

Caption: Retinoid signaling pathway and the role of this compound.

As a fluorescent analog of ATRA, this compound binds to CRABPII in the cytoplasm. This binding event can be monitored by the increase in fluorescence, allowing for the quantification of CRABPII levels and the study of ligand-protein interactions. The this compound-CRABPII complex is then believed to be shuttled to the nucleus, where it can influence gene transcription by interacting with retinoic acid receptors (RARs).[2]

Experimental Protocols

Fluorescence Titration Assay for CRABPII Binding

This protocol describes a method to determine the binding affinity of a compound for CRABPII using this compound as a fluorescent probe.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement & Analysis Reagents Prepare Solutions: - this compound in buffer (e.g., 50 nM) - CRABPII stock solution - Buffer (e.g., PBS) Start Place this compound solution in quartz cuvette Reagents->Start Titrate Incrementally add CRABPII to the cuvette Start->Titrate Equilibrate Allow system to equilibrate after each addition Titrate->Equilibrate Measure Measure fluorescence intensity (λex = 340 nm, λem = 460 nm) Equilibrate->Measure Measure->Titrate Repeat Plot Plot fluorescence intensity vs. CRABPII concentration Measure->Plot Analyze Fit data to a binding isotherm to determine Kd Plot->Analyze

Caption: Workflow for a fluorescence titration assay.

Methodology:

  • Preparation: Prepare a solution of this compound at a fixed concentration (e.g., 50 nM) in a suitable buffer (e.g., 20 mM K2HPO4, 100 mM KCl, pH 7.4). Prepare a concentrated stock solution of purified CRABPII protein.[2]

  • Titration: Place the this compound solution in a quartz cuvette. Sequentially add small aliquots of the CRABPII stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Equilibration: Allow the solution to equilibrate for a set period after each addition of CRABPII.

  • Fluorescence Measurement: After each equilibration step, measure the fluorescence emission intensity at 460 nm with an excitation wavelength of 340 nm.[2]

  • Data Analysis: Correct the fluorescence intensity values for dilution. Plot the corrected fluorescence intensity as a function of the CRABPII concentration. Fit the resulting data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).

Intracellular Imaging of this compound

This protocol provides a general guideline for visualizing the subcellular localization of this compound.

Methodology:

  • Cell Culture: Plate cultured human epithelial cells (or other relevant cell lines) on glass-bottom dishes suitable for confocal microscopy.

  • Incubation: Treat the cells with a working concentration of this compound (e.g., in the low micromolar range) in a complete cell culture medium. The optimal concentration and incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells with a pre-warmed buffer (e.g., PBS) to remove any unbound this compound.

  • Imaging: Image the cells using a confocal fluorescence microscope. Use an excitation source near 340 nm and detect the emission around 460 nm. Co-staining with nuclear (e.g., DAPI) or other organelle-specific dyes can be performed to determine the colocalization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. The detailed synthesis would typically involve the preparation of the dihydroquinoline and the benzoic acid fragments, followed by a Sonogashira coupling reaction.

Synthesis_Scheme cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 Substituted Dihydroquinoline Coupling Sonogashira Coupling (Pd/Cu catalyst) Reactant1->Coupling Reactant2 4-Ethynylbenzoic Acid Derivative Reactant2->Coupling Product This compound Coupling->Product

Caption: Generalized synthesis scheme for this compound.

A detailed, step-by-step synthesis protocol would require access to the supplementary information of the primary literature, which is recommended for researchers intending to synthesize this compound.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of the retinoid signaling pathway. Its well-characterized chemical and fluorescent properties, coupled with its high binding affinity for CRABPII, make it an ideal tool for a range of in vitro and in-cell applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound to further unravel the complexities of retinoid signaling and to screen for novel modulators of this important biological pathway.

References

A Technical Guide to the Binding Affinity of Synthetic Retinoids with Cellular Retinoid Binding Protein II (CRABPII)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Retinoid Binding Protein II (CRABPII) is a key intracellular protein that solubilizes and transports retinoic acid (RA) to the nucleus, where it modulates gene expression through nuclear receptors. This role in cellular growth, differentiation, and apoptosis has made CRABPII a significant target in oncology and dermatology. Synthetic retinoids are being explored as modulators of CRABPII activity. This guide provides an in-depth overview of the binding affinity of synthetic retinoids to CRABPII, focusing on the experimental protocols used for determination and the associated signaling pathways. While specific data for a compound designated "DC360" is not publicly available, this document will use known synthetic retinoids that bind to CRABPII as illustrative examples.

Introduction to CRABPII and its Function

Cellular Retinoid Binding Protein II (CRABPII) is a small, ~16 kDa intracellular protein that plays a crucial role in the canonical retinoic acid signaling pathway.[1][2] It belongs to the intracellular lipid-binding protein (iLBP) family and is predominantly expressed in the epidermis.[3] The primary function of CRABPII is to bind all-trans-retinoic acid (atRA) in the cytoplasm and transport it to the nucleus.[3][4] Inside the nucleus, CRABPII directly channels atRA to Retinoic Acid Receptors (RARs), which then heterodimerize with Retinoid X Receptors (RXRs) to regulate the transcription of target genes.[5][6] This signaling pathway is vital for numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Dysregulation of CRABPII expression has been linked to various diseases, including cancer and skin disorders.[3][4]

Quantitative Analysis of Synthetic Retinoid Binding to CRABPII

The binding affinity of synthetic retinoids to CRABPII is a critical parameter in the development of novel therapeutics. Various quantitative methods are employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes binding affinity data for exemplary synthetic retinoids found in the literature.

CompoundBinding Affinity (Kd/IC50)MethodReference
All-trans-retinoic acid (atRA)~2 nM (Kd)Not specified[1]
DC479~50 nMNot specified[7]
Penta Mutant Ligand250 ± 19 nM (Kd)Not specified[1]
Tetra Mutant Ligand900 ± 64 nM (Kd)Not specified[1]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity requires robust experimental protocols. The following sections detail common methodologies used to study the interaction between synthetic retinoids and CRABPII.

Fluorescence Displacement Assay

This is a common and efficient method for determining the binding affinity of unlabeled compounds by measuring their ability to displace a fluorescent probe from the CRABPII binding pocket.

Protocol:

  • Reagents and Preparation:

    • Purified recombinant human CRABPII protein.

    • A fluorescent synthetic retinoid with known binding affinity to CRABPII (e.g., DC271).[8]

    • The unlabeled synthetic retinoid of interest (the competitor).

    • Assay buffer (e.g., PBS).

    • Black, non-binding surface 96-well plates.[8]

  • Assay Procedure:

    • Prepare a solution of CRABPII and the fluorescent retinoid at a fixed concentration (e.g., 100 nM each).[8]

    • Create a serial dilution of the competitor synthetic retinoid.

    • In the 96-well plate, add the CRABPII/fluorescent retinoid mixture to each well.

    • Add the different concentrations of the competitor retinoid to the wells. Include a control with no competitor.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • The fluorescence signal will decrease as the competitor displaces the fluorescent probe.

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value of the competitor.

    • The Kd of the competitor can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.[9][10]

Protocol:

  • Instrumentation and Sample Preparation:

    • An isothermal titration calorimeter.

    • Purified recombinant human CRABPII protein, dialyzed extensively against the ITC buffer.

    • The synthetic retinoid of interest, dissolved in the same ITC buffer. The final concentration of the ligand should typically be 10-20 times that of the protein.[11]

    • ITC buffer (e.g., phosphate or Tris buffer).

  • Experimental Setup:

    • Load the CRABPII solution into the sample cell of the calorimeter.

    • Load the synthetic retinoid solution into the titration syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating the area under each peak gives the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding affinity (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[10]

CRABPII Signaling Pathway and the Impact of Synthetic Retinoids

CRABPII is a central player in the canonical retinoic acid signaling pathway. Synthetic retinoids that bind to CRABPII can either mimic or inhibit the action of endogenous atRA, thereby modulating gene transcription.

CRABPII_Signaling_Pathway CRABPII_holo CRABPII_holo cluster_nucleus cluster_nucleus CRABPII_holo->cluster_nucleus atRA atRA This compound This compound CRABPII_apo CRABPII_apo RAR RAR RXR RXR RARE RARE Gene_Transcription Gene_Transcription

Experimental Workflow for Assessing Synthetic Retinoid Binding

The following diagram illustrates a typical workflow for the initial assessment of a novel synthetic retinoid's binding to CRABPII.

Experimental_Workflow start Start: Novel Synthetic Retinoid protein_prep Protein Expression & Purification of CRABPII start->protein_prep primary_screen Primary Screening: Fluorescence Displacement Assay protein_prep->primary_screen hit_validation Hit Validation & Thermodynamic Profile: Isothermal Titration Calorimetry (ITC) primary_screen->hit_validation Identified 'Hits' structural_studies Structural Analysis: X-ray Crystallography hit_validation->structural_studies cellular_assays Cellular Assays: Gene Expression Analysis hit_validation->cellular_assays end End: Lead Compound Identification structural_studies->end cellular_assays->end

Logical Relationship of CRABPII Function

The function of CRABPII can be summarized by a logical flow from ligand binding to downstream cellular effects.

Logical_Relationship Ligand Retinoid Ligand (Endogenous or Synthetic) Binding Binding to CRABPII Ligand->Binding Translocation Nuclear Translocation Binding->Translocation Transfer Ligand Transfer to RAR Translocation->Transfer Transcription Transcriptional Regulation Transfer->Transcription Cellular_Effect Cellular Effect (Proliferation, Differentiation, etc.) Transcription->Cellular_Effect

Conclusion

The interaction of synthetic retinoids with CRABPII is a critical area of research for the development of novel therapeutics. A thorough understanding of the binding affinity and the thermodynamic profile of these interactions is essential for lead optimization. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of novel synthetic retinoids targeting the retinoic acid signaling pathway. While direct data on "this compound" remains elusive, the principles and methodologies described herein are universally applicable to the study of any synthetic retinoid's interaction with CRABPII.

References

Literature review on synthetic retinoid analogue DC360.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel synthetic retinoid analogue of all-trans retinoic acid (ATRA) designed as a fluorescent probe for the interrogation of retinoid signaling pathways.[1][2][3] Its intrinsic solvatochromatic fluorescence and strong binding to cellular retinoid binding proteins make it a valuable tool for in vitro and cellular imaging applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

This compound, with the chemical name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid, is a synthetic analogue of all-trans-retinoic acid (ATRA).[4] It possesses a molecular weight of 345.43 g/mol and the chemical formula C23H23NO2.[4] A key feature of this compound is its solvatochromatic fluorescence, which is weak and red-shifted in polar solvents but exhibits a strong, blue-shifted emission in nonpolar environments, such as the hydrophobic binding pocket of a protein.[2]

Quantitative Data

The primary quantitative data available for this compound relates to its binding affinity for Cellular Retinoic Acid Binding Protein II (CRABPII). This interaction is crucial for its function as a retinoid probe, as CRABPII is responsible for shuttling retinoic acid from the cytoplasm to the nucleus.

Table 1: Binding Affinity of this compound

Target ProteinLigandMethodBinding Affinity (Kd)Reference
CRABPIIThis compoundIn vitro fluorometric binding assay34.0 ± 2.5 nM[2][3]

Mechanism of Action

This compound functions as an analogue of ATRA, engaging with the canonical retinoid signaling pathway. It is designed to bind to cellular retinoid binding proteins, specifically CRABPII, which facilitates its transport into the cell nucleus.[2][3] Within the nucleus, it is expected to interact with Retinoic Acid Receptors (RARs), which heterodimerize with Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[2] RNA sequencing has confirmed that this compound regulates cellular processes in a manner similar to ATRA.[2][3] One of its known downstream effects is the induction of RARβ expression.[1][4]

Signaling Pathway Diagram

Retinoid_Signaling_Pathway General Retinoid Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABPII CRABPII This compound->CRABPII Binds (Kd = 34.0 nM) DC360_CRABPII This compound-CRABPII Complex RAR RAR DC360_CRABPII->RAR Transport & Ligand Transfer RAR_RXR RAR-RXR Heterodimer RXR RXR RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Gene Transcription RARE->Transcription Initiates Target_Genes Target Genes (e.g., RARβ) Transcription->Target_Genes Regulates Expression

Caption: General retinoid signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, primarily based on the work by Chisholm et al. (2019).[2]

In Vitro Fluorometric Binding Assay

This assay is used to determine the binding affinity of this compound to CRABPII.

  • Protein Preparation: Recombinant human CRABPII is expressed and purified.

  • Titration: A solution of CRABPII (e.g., 1 µM in phosphate-buffered saline) is titrated with increasing concentrations of this compound (from a stock solution in DMSO).

  • Fluorescence Measurement: After each addition of this compound, the fluorescence emission spectrum is recorded (e.g., excitation at 360 nm, emission scanned from 400 to 600 nm).

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the this compound concentration. The resulting binding curve is fitted to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd).

X-ray Crystallography of the this compound-CRABPII Complex

This method provides a high-resolution structure of this compound bound to its target protein.

  • Complex Formation: Purified CRABPII is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The this compound-CRABPII complex is crystallized using a suitable method, such as vapor diffusion.

  • Data Collection: The crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed, and the three-dimensional structure of the complex is solved and refined to yield a model of the protein with the bound ligand.

Confocal Fluorescence Microscopy

This technique is used to visualize the subcellular localization of this compound.

  • Cell Culture: Human epithelial cells (or other relevant cell lines) are cultured on glass-bottomed dishes suitable for microscopy.

  • Treatment: The cells are incubated with a solution containing this compound (e.g., 1 µM in cell culture medium) for a specified period.

  • Imaging: The cells are washed to remove unbound this compound and then imaged using a confocal microscope. The fluorescence of this compound is excited with a suitable laser line (e.g., 405 nm), and the emission is collected to generate images showing the distribution of the compound within the cells. Nuclear co-staining (e.g., with DAPI) can be used to confirm nuclear localization.

RNA Sequencing (RNA-Seq)

RNA-Seq is employed to compare the global gene expression changes induced by this compound with those induced by ATRA.

  • Cell Treatment: A relevant cell line is treated with this compound, ATRA, or a vehicle control for a defined period.

  • RNA Extraction: Total RNA is extracted from the treated cells.

  • Library Preparation: The extracted RNA is used to prepare sequencing libraries.

  • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated by this compound and ATRA. The resulting gene lists are compared to determine the similarity of their biological effects.

Experimental Workflow Diagram

Experimental_Workflow Experimental Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Synthesis Chemical Synthesis of this compound Binding_Assay In Vitro Fluorometric Binding Assay Synthesis->Binding_Assay Xray X-ray Crystallography Synthesis->Xray Confocal Confocal Fluorescence Microscopy Synthesis->Confocal RNA_Seq RNA Sequencing Synthesis->RNA_Seq Kd Determine Kd for CRABPII Binding_Assay->Kd Structure Solve 3D Structure of This compound-CRABPII Complex Xray->Structure Localization Visualize Subcellular Localization Confocal->Localization Gene_Expression Compare Gene Expression Profile to ATRA RNA_Seq->Gene_Expression

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a promising synthetic retinoid analogue that serves as a fluorescent probe for studying retinoid signaling. Its well-characterized binding to CRABPII and its ability to mimic the biological activity of ATRA make it a valuable tool for researchers in the fields of cell biology, oncology, and drug development. The detailed experimental protocols provided herein offer a guide for the utilization of this compound in further research to elucidate the complex mechanisms of retinoid action. Future studies may focus on its interactions with specific RAR isotypes, its potential therapeutic applications, and its use in in vivo imaging models.

References

The Fluorescent Retinoid Analogue DC360: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DC360 is a novel synthetic, fluorescent analogue of all-trans retinoic acid (ATRA) that serves as a powerful tool for investigating the intricate mechanisms of retinoid signaling pathways.[1][2] Developed as a highly specific ligand for cellular retinoic acid-binding protein II (CRABPII), this compound's intrinsic fluorescence allows for real-time visualization and quantification of retinoid trafficking and protein-ligand interactions.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with detailed experimental protocols for its application in biochemical and cellular assays.

Discovery and Rationale

Retinoids, derivatives of vitamin A, are crucial signaling molecules that regulate a multitude of cellular processes, including differentiation, proliferation, and apoptosis, primarily through nuclear retinoic acid receptors (RARs).[1][2][4] The cellular uptake and transport of these lipophilic molecules are mediated by specific binding proteins, most notably CRABPII, which shuttles ATRA from the cytoplasm to the nucleus.[5][6] Understanding the dynamics of this transport system is key to elucidating the complexities of retinoid signaling and developing novel therapeutics.

The development of this compound was driven by the need for a stable and potent ATRA analogue with intrinsic fluorescence, overcoming the limitations of ATRA's instability and lack of native fluorescence.[1][7] this compound, a dihydroquinoline retinoid, was designed to mimic the binding affinity of ATRA for CRABPII while possessing solvatochromatic fluorescent properties, making it an ideal probe for biochemical and intracellular studies.[1][3]

Synthesis of this compound

The synthesis of this compound and its analogues is achieved through a convergent strategy involving a cross-coupling reaction between a donor and an acceptor molecule, followed by saponification.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Cross-Coupling Reaction

  • To a solution of the donor molecule (e.g., a 6-iodotetrahydroquinoline derivative) in a suitable solvent (e.g., degassed toluene and triethylamine), add the acceptor molecule (e.g., an ethynylbenzoic acid derivative).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 70 °C) for a designated time (e.g., 16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the resulting ester intermediate by column chromatography on silica gel.

Step 2: Saponification

  • Dissolve the purified ester intermediate in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.

  • Add an excess of a base, typically lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final compound, this compound.

G Experimental Workflow: Synthesis of this compound cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Saponification donor Donor Molecule (6-Iodotetrahydroquinoline) reaction_mixture Reaction Mixture (Solvents, Catalysts) donor->reaction_mixture acceptor Acceptor Molecule (Ethynylbenzoic Acid) acceptor->reaction_mixture heating Heat under Inert Atmosphere reaction_mixture->heating workup Aqueous Workup heating->workup purification1 Column Chromatography workup->purification1 ester_intermediate Ester Intermediate purification1->ester_intermediate saponification_mixture Saponification Mixture (THF, MeOH, H2O, LiOH) ester_intermediate->saponification_mixture acidification Acidification (HCl) saponification_mixture->acidification filtration Filtration and Drying acidification->filtration This compound This compound filtration->this compound G Canonical Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC360_cyto This compound CRABPII_cyto CRABPII DC360_cyto->CRABPII_cyto Binding Complex_cyto This compound-CRABPII Complex CRABPII_cyto->Complex_cyto Complex_nuc This compound-CRABPII Complex Complex_cyto->Complex_nuc Translocation RAR_RXR RAR-RXR Heterodimer Complex_nuc->RAR_RXR Ligand Transfer RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

References

An In-depth Technical Guide to the Target Specificity and Selectivity of DC360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC360 is a novel, fluorescent synthetic retinoid analogue of all-trans retinoic acid (ATRA). This document provides a comprehensive technical overview of the target specificity and selectivity of this compound, focusing on its interaction with intracellular retinoid binding proteins and its influence on retinoid signaling pathways. The information presented herein is compiled from publicly available research, primarily the foundational study by Chisholm et al. (2019) in ACS Chemical Biology. This guide is intended to provide researchers and drug development professionals with a detailed understanding of this compound's molecular interactions and cellular effects, facilitating its use as a research tool and informing potential therapeutic applications.

Introduction to this compound and Retinoid Signaling

Retinoid signaling, mediated by natural retinoids such as all-trans retinoic acid (ATRA), plays a crucial role in a multitude of physiological processes, including embryonic development, cell differentiation and proliferation, and apoptosis. The biological effects of retinoids are primarily mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The intracellular transport and bioavailability of retinoids are regulated by cellular retinoic acid-binding proteins (CRABPs). CRABP-I and CRABP-II are the two major isoforms, with CRABP-II being primarily responsible for sequestering ATRA in the cytoplasm and facilitating its transport to the nucleus for delivery to RARs.

This compound is a synthetic retinoid analogue designed as a fluorescent probe to investigate the intricate retinoid signaling pathway. Its intrinsic fluorescence provides a valuable tool for studying its binding to target proteins and its localization within cells.

Target Binding Specificity and Affinity

The primary intracellular binding partner of this compound characterized to date is the Cellular Retinoic Acid-Binding Protein II (CRABP-II).

Binding to Cellular Retinoic Acid-Binding Protein II (CRABP-II)

This compound exhibits a high binding affinity for human CRABP-II. Quantitative analysis of this interaction has been determined using a fluorometric titration assay.

Target ProteinLigandDissociation Constant (Kd) (nM)
Human CRABP-IIThis compound34.0 ± 2.5
Human CRABP-IIall-trans retinoic acid (ATRA)Data not available in the primary study

Table 1: Binding Affinity of this compound to Human CRABP-II.

The strong binding of this compound to CRABP-II is a key aspect of its mechanism of action, suggesting that, similar to ATRA, its intracellular transport and delivery to nuclear receptors are facilitated by this carrier protein. X-ray crystallography has confirmed that this compound occupies the known hydrophobic retinoid binding pocket of CRABP-II, adopting a binding mode nearly identical to that of ATRA.

Selectivity Profile: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

While the primary research has established that this compound induces the expression of the RARβ gene, a comprehensive quantitative analysis of its binding affinities to the different subtypes of RARs (α, β, γ) and RXRs (α, β, γ) is not yet publicly available. The observation that this compound's overall cellular activity mirrors that of ATRA suggests that it likely acts as an agonist at one or more RAR subtypes. However, without direct binding data, its precise selectivity profile across the full panel of retinoid receptors remains to be elucidated. Further research is required to determine the dissociation constants of this compound for each of the RAR and RXR subtypes to fully characterize its selectivity.

Cellular Activity and Signaling Pathway

This compound has been shown to regulate cellular processes in a manner analogous to ATRA. This indicates that upon binding to its target nuclear receptors, it initiates a similar cascade of transcriptional events.

Retinoid Signaling Pathway Activation

The proposed mechanism of action for this compound involves its entry into the cell, binding to CRABP-II in the cytoplasm, and subsequent transport into the nucleus. Within the nucleus, the this compound/CRABP-II complex delivers this compound to the RARs. The binding of this compound to an RAR leads to the formation of a heterodimer with an RXR. This activated receptor complex then binds to RAREs on the DNA, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.

Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC360_in This compound CRABPII CRABP-II DC360_in->CRABPII Binds DC360_CRABPII This compound-CRABP-II Complex CRABPII->DC360_CRABPII DC360_CRABPII_nuc This compound-CRABP-II Complex DC360_CRABPII->DC360_CRABPII_nuc Nuclear Translocation RAR RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Target Gene Transcription RARE->Transcription Activates DC360_CRABPII_nuc->RAR Delivers this compound

Figure 1: Proposed signaling pathway of this compound.
Gene Expression Profiling

RNA sequencing analysis of human epithelial cells treated with this compound has confirmed that it regulates a set of genes similar to those regulated by ATRA. This provides strong evidence that this compound functions as a potent retinoid agonist, activating the canonical retinoid signaling pathway. Specific quantitative data on differentially expressed genes from these studies are not yet publicly available.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

Fluorometric Titration Assay for CRABP-II Binding

This assay quantifies the binding affinity of this compound to CRABP-II by measuring the change in the fluorescence of this compound upon binding to the protein.

Principle: this compound exhibits solvatochromatic fluorescence, meaning its fluorescence properties are dependent on the polarity of its environment. In an aqueous buffer, its fluorescence is relatively low. Upon binding to the hydrophobic pocket of CRABP-II, its fluorescence intensity increases significantly, and the emission maximum shifts. This change in fluorescence is directly proportional to the amount of this compound bound to the protein.

Protocol Overview:

  • A solution of purified recombinant human CRABP-II at a constant concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline).

  • A stock solution of this compound in a solvent such as DMSO is serially diluted.

  • Aliquots of the this compound dilutions are added to the CRABP-II solution, and the fluorescence is measured after an incubation period to allow for binding equilibrium to be reached.

  • The fluorescence intensity is recorded at the excitation and emission maxima of the this compound-CRABP-II complex.

  • The resulting data of fluorescence intensity versus this compound concentration is fitted to a binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Fluorometric Titration Workflow start Start prepare_protein Prepare CRABP-II Solution start->prepare_protein prepare_ligand Prepare Serial Dilutions of this compound start->prepare_ligand mix Mix CRABP-II and this compound prepare_protein->mix prepare_ligand->mix incubate Incubate to Equilibrium mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Binding Curve) measure->analyze end End (Kd) analyze->end

Figure 2: Workflow for the fluorometric titration assay.
Cell Culture and Confocal Fluorescence Microscopy

Confocal microscopy is utilized to visualize the subcellular localization of this compound.

Protocol Overview:

  • Human epithelial cells (e.g., HaCaT) are cultured on glass coverslips in a suitable growth medium.

  • The cells are treated with a solution of this compound for a specified period.

  • Optionally, specific cellular compartments can be stained with fluorescent dyes (e.g., DAPI for the nucleus).

  • The coverslips are mounted on microscope slides and imaged using a confocal microscope.

  • The fluorescence emission from this compound is captured to determine its localization within the cells.

RNA Sequencing (RNA-Seq)

RNA-Seq is employed to analyze the global changes in gene expression in response to this compound treatment.

Protocol Overview:

  • Human epithelial cells are cultured and treated with either this compound or a vehicle control (e.g., DMSO).

  • Total RNA is extracted from the cells using a standard RNA isolation kit.

  • The quality and quantity of the extracted RNA are assessed.

  • RNA-Seq libraries are prepared from the total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • The prepared libraries are sequenced using a high-throughput sequencing platform.

  • The sequencing data is then processed and analyzed. This includes read alignment to a reference genome, quantification of gene expression levels, and differential gene expression analysis between the this compound-treated and control samples.

Summary and Future Directions

This compound is a valuable tool for the study of retinoid signaling, demonstrating high affinity for CRABP-II and activating retinoid-responsive gene expression in a manner similar to ATRA. Its intrinsic fluorescence makes it particularly useful for binding assays and cellular imaging.

A critical area for future research is the comprehensive characterization of this compound's selectivity profile across all RAR and RXR subtypes. This will provide a more complete understanding of its specific molecular targets within the nuclear receptor family and will be essential for its potential development as a selective pharmacological agent. Further studies to elucidate the full spectrum of genes regulated by this compound through more detailed and publicly available RNA sequencing data will also be highly valuable.

The Synthetic Retinoid DC360: A Potent Inducer of Retinoic Acid Receptor Beta (RARβ) Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DC360, a synthetic analogue of all-trans retinoic acid (ATRA), is an inducer of Retinoic Acid Receptor Beta (RARβ) expression.[1] RARβ is a nuclear receptor that plays a critical role in cell differentiation, proliferation, and apoptosis, and its deregulation is implicated in various cancers. This technical guide provides a comprehensive overview of the role of this compound as an RARβ expression inducer, leveraging available data on its analogue, ATRA, to elucidate its mechanism of action, experimental validation, and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers in oncology, developmental biology, and drug discovery.

Introduction: The Significance of RARβ in Cellular Signaling

Retinoic acid receptors (RARs) are ligand-activated transcription factors that, upon binding to retinoic acid, regulate the expression of a host of target genes. The RAR family consists of three subtypes: RARα, RARβ, and RARγ. RARβ, in particular, is a well-established tumor suppressor, and its expression is often silenced in malignant tissues. The induction of RARβ expression is therefore a key therapeutic strategy in oncology.

This compound is a synthetic retinoid designed to mimic the action of ATRA, the most biologically active endogenous retinoid.[1] As an analogue of ATRA, this compound is positioned as a tool for the specific induction of RARβ, offering potential for greater stability and selectivity. This guide will explore the molecular mechanisms, experimental protocols for characterization, and the therapeutic rationale for utilizing this compound in RARβ-targeted research and drug development.

Mechanism of Action: How this compound Induces RARβ Expression

The induction of RARβ expression by retinoids is a well-characterized signaling pathway. As a synthetic analogue of ATRA, this compound is presumed to follow the same canonical pathway.

The Retinoid Signaling Pathway

The signaling cascade begins with the cellular uptake of the retinoid and its transport to the nucleus. Inside the nucleus, the retinoid binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. The promoter of the RARβ gene contains a well-defined RARE, making it a direct target for regulation by retinoids.[2][3][4][5]

Binding of the this compound-RAR/RXR complex to the RARβ RARE initiates the recruitment of coactivator proteins and the dismissal of corepressors, leading to the transcriptional activation of the RARβ gene and subsequent synthesis of RARβ protein.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC360_out This compound DC360_in This compound DC360_out->DC360_in Cellular Uptake RAR_RXR RAR/RXR Heterodimer DC360_in->RAR_RXR Binds to RARE RARE (on RARβ Promoter) RAR_RXR->RARE Binds to RARb_gene RARβ Gene RARE->RARb_gene Activates Transcription RARb_mRNA RARβ mRNA RARb_gene->RARb_mRNA Transcription RARb_protein RARβ Protein RARb_mRNA->RARb_protein Translation

Figure 1. Simplified signaling pathway of this compound-induced RARβ expression.

Quantitative Analysis of RARβ Induction

Table 1: Dose-Dependent Induction of RARβ by ATRA in Cancer Cell Lines

Cell LineATRA ConcentrationFold Induction of RARβ mRNAMethodReference
Human Squamous Carcinoma (H157)1 µMSignificant InductionNorthern Blot[6]
Cholangiocarcinoma (KKU-213B)1-10 µMConcentration-dependent increaseRT-qPCR[7]
Human Neural Stem Cells8 nM - 1 µM>400-fold (concentration-dependent)RT-qPCR[8]

Table 2: EC50 Values for RAR Activation by ATRA

Receptor SubtypeEC50 (nM)AssayReference
RARα169Luciferase Reporter Assay[9]
RARβ9Luciferase Reporter Assay[9]
RARγ2Luciferase Reporter Assay[9]

Experimental Protocols for Characterizing this compound Activity

To validate and quantify the activity of this compound as an RARβ expression inducer, standard molecular and cell biology techniques can be employed. The following are detailed protocols for two key assays.

Luciferase Reporter Assay for RARβ Promoter Activity

This assay measures the ability of a compound to activate the RARβ promoter.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, MCF-7) in appropriate media.

    • Co-transfect cells with a luciferase reporter plasmid containing the RARβ promoter upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., ATRA).

  • Luciferase Activity Measurement:

    • After a 24-48 hour incubation period, lyse the cells.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve and calculate the EC50 value.

Luciferase_Assay_Workflow A 1. Cell Culture & Co-transfection (RARβ-Luc & Control Plasmids) B 2. Plating of Transfected Cells (96-well plate) A->B C 3. Treatment with This compound / Controls B->C D 4. Incubation (24-48 hours) C->D E 5. Cell Lysis D->E F 6. Measure Luciferase Activity (Luminometer) E->F G 7. Data Analysis (Normalization, Dose-Response) F->G

Figure 2. Workflow for a luciferase reporter assay to measure RARβ promoter activation.
Western Blot for RARβ Protein Expression

This assay directly measures the levels of RARβ protein in cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates until they reach 70-80% confluency.

    • Treat cells with various concentrations of this compound for 24-72 hours. Include vehicle and positive controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for RARβ overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the RARβ protein levels.

    • Quantify band intensities to determine the fold-change in RARβ expression.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Protein Extraction & Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (ECL) E->F G 7. Data Analysis (Quantification & Normalization) F->G

Figure 3. Workflow for Western blot analysis of RARβ protein expression.

Structure-Activity Relationship (SAR) Considerations

The structure of this compound as an analogue of ATRA is key to its function. While the exact structure of this compound is proprietary, general principles of retinoid SAR can be applied. The core structure of a retinoid, consisting of a β-ionone ring, a polyene chain, and a polar terminus (typically a carboxylic acid), is essential for binding to RARs. Modifications to this structure can influence receptor selectivity and binding affinity. For instance, alterations to the polyene chain can affect the molecule's flexibility and conformation within the ligand-binding pocket of the different RAR subtypes. The development of synthetic analogues like this compound often aims to enhance stability and improve the pharmacokinetic profile compared to the parent compound, ATRA.

Conclusion and Future Directions

This compound is a promising synthetic retinoid that acts as an inducer of RARβ expression. Based on its identity as an ATRA analogue, its mechanism of action is expected to follow the canonical retinoid signaling pathway, culminating in the transcriptional activation of the RARβ gene. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's potency and efficacy.

Future research should focus on generating specific quantitative data for this compound, including its binding affinities for all RAR subtypes, its dose-dependent effects on RARβ expression in a panel of relevant cell lines, and its in vivo efficacy in preclinical cancer models. Such studies will be crucial in validating this compound as a valuable tool for both basic research into retinoid signaling and for the development of novel RARβ-targeted therapies.

References

Key publications citing the use of DC360.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and technical documentation reveals no specific key publications that cite the use of a technology, compound, or platform referred to as "DC360." Comprehensive searches for "this compound" in the context of drug development, scientific research, and related fields did not yield any relevant peer-reviewed articles, whitepapers, or patents.

This suggests that "this compound" may be an internal designation for a project, a highly niche or emerging technology not yet widely documented in public forums, or a term that is not in current use within the broader scientific community.

Due to the absence of source material, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or workflows related to this compound.

Should further identifying information or alternative nomenclature for "this compound" become available, a renewed search for relevant publications could be conducted.

Methodological & Application

Application Notes and Protocols for the Use of Small Molecule Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DC360": Initial searches for a compound designated "this compound" for use in cell culture did not yield a specific reagent; the term is associated with a commercial fireproof paint. It is presumed that "this compound" is a placeholder or an erroneous name for the compound of interest. The following application notes and protocols are provided as a comprehensive guide for the use of a generic small molecule inhibitor, hereafter referred to as "Compound-X," in cell culture experiments. These protocols can be adapted by researchers to suit their specific compound and experimental design.

Introduction to Compound-X in Cell Culture

Small molecule inhibitors are crucial tools for dissecting cellular signaling pathways and are widely used in drug discovery and development.[1] The successful application of these reagents hinges on meticulous preparation, careful determination of optimal working concentrations, and robust experimental design. This document provides detailed protocols for the solubilization, storage, and application of "Compound-X" in cell-based assays, along with methods to quantify its effects on cell viability and signal transduction.

Table 1: Physicochemical and Handling Properties of Compound-X (Hypothetical)

PropertyExample ValueNotes
Molecular Weight 450.5 g/mol Essential for accurate calculation of molar concentrations for stock solutions.
Purity >98% (HPLC)High purity is critical to ensure that the observed effects are due to the compound of interest and not impurities.
Solubility Soluble in DMSO at 100 mM, sparingly in EthanolA suitable solvent must be chosen that dissolves the compound completely and is tolerated by the cells at the final concentration.[1]
Storage Conditions -20°C, desiccated, protected from lightProper storage is essential to maintain the stability and activity of the compound. Avoid repeated freeze-thaw cycles.[2]
Vehicle Control Dimethyl Sulfoxide (DMSO)The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol details the steps for preparing a concentrated stock solution of Compound-X and subsequent dilutions to working concentrations for cell treatment.

Materials:

  • Compound-X powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)[1]

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Briefly centrifuge the vial of Compound-X to ensure all powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. Use the following formula: Volume of DMSO (μL) = (Mass of Compound-X (mg) / Molecular Weight ( g/mol )) * 100,000

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be necessary if solubility is an issue.[1]

    • Aliquot the stock solution into single-use, light-protected sterile tubes to avoid repeated freeze-thaw cycles.[2]

    • Store aliquots at -20°C or -80°C as recommended.[2]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of Compound-X to an equivalent volume of medium.[1]

Protocol for Cell Treatment

This general protocol is for treating adherent cells in a multi-well plate format.

Procedure:

  • Cell Seeding:

    • The day before treatment, seed cells into a multi-well plate (e.g., 96-well for viability, 6-well for protein analysis) at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell adherence.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the prepared media containing the different concentrations of Compound-X or the vehicle control to the appropriate wells.[2]

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific aims of the experiment.[4]

Protocol for Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Procedure:

  • Seed and treat cells in a 96-well plate as described in protocols 2.2.

  • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute on an orbital shaker.

  • Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is directly proportional to the number of living cells.

Protocol for Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status or expression level of target proteins within a signaling cascade.[5]

Procedure:

  • Seed cells in 6-well plates and treat with selected concentrations of Compound-X (based on viability data) for the desired time points (e.g., 15 min, 30 min, 1h, 6h).[6]

  • Cell Lysis:

    • After treatment, place the plate on ice and wash cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[7]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, phospho-NF-κB p65) overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Cytotoxicity of Compound-X on Dendritic Cells (DC 2.4 Cell Line)

Cell LineTreatment DurationIC₅₀ (µM)Notes
DC 2.424 hours15.8The concentration that inhibits 50% of cell growth after 24 hours.
DC 2.448 hours8.2Increased potency is observed with longer incubation times.
DC 2.472 hours4.5Select concentrations below the IC₅₀ for non-cytotoxic pathway analysis.

Table 3: Densitometry Analysis of Western Blot Results for ERK and NF-κB Pathway Activation in Dendritic Cells

Treatment (1h)p-ERK / Total ERK (Fold Change vs. Vehicle)p-p65 / Total p65 (Fold Change vs. Vehicle)
Vehicle Control1.01.0
Compound-X (1 µM)0.450.62
Compound-X (5 µM)0.150.28
LPS (100 ng/mL)3.54.1

Mandatory Visualizations

Diagrams are provided to illustrate experimental logic and biological pathways.

G cluster_prep Preparation cluster_exp Cellular Experiment cluster_analysis Downstream Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Compound-X & Vehicle prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability Cell Viability Assay (WST-1) treat_cells->viability western Western Blot Analysis (p-ERK, p-p65) treat_cells->western ic50 Determine IC50 viability->ic50 pathway_analysis Analyze Pathway Modulation western->pathway_analysis

A generalized workflow for the in vitro evaluation of a small molecule inhibitor.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (IL-6, IL-12) Nucleus->Gene_Expression regulates CompoundX Compound-X CompoundX->IKK_complex inhibits IkB_NFkB->NFkB_active IκBα degradation

The NF-κB signaling pathway in dendritic cells, a potential target for Compound-X.

ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor / LPS Receptor Receptor Tyrosine Kinase / TLR GrowthFactor->Receptor binds Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_p p-ERK1/2 ERK->ERK_p phosphorylation Nucleus Nucleus ERK_p->Nucleus translocates to TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors activates CellResponse Cellular Responses (Survival, Maturation) TranscriptionFactors->CellResponse regulates CompoundX Compound-X CompoundX->MEK inhibits

References

DC360: Dissolution and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel, fluorescent synthetic retinoid analogue designed as a probe for the biochemical and intracellular characterization of retinoid signaling pathways.[1][2][3][4] As an analogue of all-trans-retinoic acid (ATRA), this compound interacts with cellular retinoid binding protein II (CRABPII), making it a valuable tool for studying the intricate processes governed by retinoid signaling.[1][2][3] Its intrinsic fluorescence allows for direct visualization and quantification in various in vitro assays without the need for secondary detection methods.[1][2] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in a range of in vitro assays relevant to cancer research and drug development.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acidMedKoo Biosciences
Molecular Formula C23H23NO2MedKoo Biosciences
Molecular Weight 345.44 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.MedKoo Biosciences

Retinoid Signaling Pathway

This compound acts on the retinoid signaling pathway. A simplified diagram of this pathway is presented below, illustrating the journey of retinoids from cellular uptake to gene transcription regulation in the nucleus.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Internalization CRBP CRBP Retinol->CRBP Binds Retinal Retinal CRBP->Retinal Oxidation (ADH/RDH) RA Retinoic Acid (RA) (or this compound) Retinal->RA Oxidation (RALDH) RALDH RALDH CRABPII CRABPII RA->CRABPII Binds Degradation Degradation (CYP26A1) RA->Degradation RA_CRABPII RA/DC360-CRABPII Complex CRABPII->RA_CRABPII RA_CRABPII_N RA/DC360-CRABPII RA_CRABPII->RA_CRABPII_N Translocation RAR_RXR RAR/RXR Heterodimer RA_CRABPII_N->RAR_RXR Activates RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds Transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) RARE->Transcription Regulates

Caption: Simplified diagram of the retinoid signaling pathway.

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.45 mg of this compound (MW: 345.44 g/mol ) in 1 mL of DMSO.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Experimental Workflow for In Vitro Assays

The general workflow for utilizing this compound in cell-based in vitro assays is outlined below.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture incubation1 Incubation (24 hours, 37°C, 5% CO2) cell_culture->incubation1 treatment Treatment with this compound (various concentrations) incubation1->treatment incubation2 Incubation (24-72 hours) treatment->incubation2 assay Perform In Vitro Assay (e.g., Cytotoxicity, Proliferation, Apoptosis, Migration) incubation2->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cell-based assays with this compound.

Cell Viability/Cytotoxicity Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., human epithelial cells)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Remember to prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the cells for 24, 48, or 72 hours at 37°C with 5% CO2.

  • Following incubation, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 concentration determined from the cytotoxicity assay) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • This compound stock solution (10 mM in DMSO)

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing sub-lethal concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Example Data Summary for this compound Cytotoxicity Assay

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
MCF-7This compound0.14898 ± 415.2
14885 ± 5
104852 ± 6
504821 ± 3
100488 ± 2
A549This compound0.14899 ± 322.5
14890 ± 4
104865 ± 7
504830 ± 5
1004812 ± 3

Table 2: Example Data Summary for this compound Apoptosis Assay

Cell LineTreatmentConcentration (µM)Incubation Time (h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-7Vehicle-242.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound152415.4 ± 2.18.2 ± 1.523.6 ± 3.6
A549Vehicle-241.8 ± 0.41.1 ± 0.22.9 ± 0.6
This compound222418.9 ± 2.510.5 ± 1.829.4 ± 4.3

Table 3: Example Data Summary for this compound Cell Migration Assay

Cell LineTreatmentConcentration (µM)Time (h)Wound Closure (%)
MCF-7Vehicle-2465 ± 8
This compound52432 ± 6
A549Vehicle-2472 ± 9
This compound102441 ± 7

Conclusion

This compound is a versatile fluorescent probe for investigating the retinoid signaling pathway in vitro. Proper dissolution in DMSO and adherence to sterile cell culture techniques are crucial for obtaining reliable and reproducible results. The protocols provided herein offer a foundation for utilizing this compound in a variety of standard in vitro assays to explore its effects on cancer cell viability, apoptosis, and migration. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a synthetic, fluorescent analog of all-trans retinoic acid (ATRA) designed as a powerful tool for the investigation of retinoid signaling pathways.[1] Its intrinsic fluorescence allows for direct visualization and quantification in various experimental settings, offering a significant advantage over non-fluorescent retinoids. This compound exhibits strong binding to Cellular Retinoic Acid Binding Protein II (CRABPII), a key protein in the intracellular transport and delivery of retinoic acid to nuclear receptors.[1] These characteristics make this compound an invaluable probe for studying retinoid uptake, trafficking, and mechanism of action in real-time.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for experimental design and data interpretation.

ParameterValueReference
Binding Affinity (Kd) to CRABPII 34.0 ± 2.5 nM[1]
Recommended Stock Solution Concentration 1-10 mM in DMSOGeneral practice for similar compounds
Recommended Working Concentration Range (In Vitro) 10 nM - 1 µMBased on protocols for ATRA and other retinoid analogs[2][3][4]

Retinoid Signaling Pathway

The canonical retinoid signaling pathway is initiated by the cellular uptake of retinol (Vitamin A) and its conversion to all-trans retinoic acid (ATRA). ATRA is then chaperoned by cellular retinoic acid binding proteins (CRABPs) to the nucleus. Inside the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR). This ligand-activated RAR/RXR heterodimer then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This compound, as an ATRA analog, is expected to follow a similar mechanism of action.

Retinoid_Signaling_Pathway Canonical Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_in Retinol Retinol->Retinol_in Uptake ATRA All-trans Retinoic Acid (ATRA) Retinol_in->ATRA Metabolic Conversion CRABP CRABP ATRA->CRABP Binding ATRA_CRABP ATRA-CRABP Complex ATRA->ATRA_CRABP CRABP->ATRA_CRABP ATRA_in ATRA ATRA_CRABP->ATRA_in Translocation RAR RAR ATRA_in->RAR Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene Target Gene RARE->Gene Transcriptional Regulation

Caption: Overview of the canonical retinoid signaling pathway.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in cell culture and biochemical assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Appropriate cell culture medium or assay buffer

Protocol:

  • Stock Solution Preparation (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Reconstitute the this compound powder in DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 345.44 g/mol ), add 28.9 µL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution in pre-warmed cell culture medium or assay buffer to the desired final working concentration (e.g., 10 nM to 1 µM). c. Mix thoroughly by gentle pipetting or vortexing. d. Use the freshly prepared working solution immediately. Do not store diluted solutions.

Protocol_Preparation This compound Solution Preparation Workflow Start Start Step1 Reconstitute this compound in DMSO to make 10 mM Stock Solution Start->Step1 Step2 Aliquot and Store Stock Solution at -20°C Step1->Step2 Step3 Thaw Stock Solution Step2->Step3 Step4 Dilute in Medium/Buffer to desired Working Concentration Step3->Step4 End Use Immediately Step4->End

Caption: Workflow for preparing this compound stock and working solutions.

In Vitro CRABPII Competitive Binding Assay

This protocol allows for the determination of the binding affinity of unlabeled compounds to CRABPII by measuring their ability to displace this compound.[5][6][7]

Materials:

  • Recombinant human CRABPII protein

  • This compound

  • Test compound (unlabeled)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare Solutions: a. Prepare a 2X working solution of CRABPII in assay buffer (e.g., 20 nM). b. Prepare a 2X working solution of this compound in assay buffer (e.g., 20 nM). c. Prepare a serial dilution of the test compound in assay buffer at 2X the final desired concentrations.

  • Assay Setup: a. To appropriate wells of the 96-well plate, add 50 µL of the 2X CRABPII solution. b. Add 50 µL of the 2X this compound solution to all wells containing CRABPII. c. Add 50 µL of the 2X test compound serial dilutions to the wells. For control wells, add 50 µL of assay buffer. d. The final volume in each well should be 150 µL.

  • Incubation and Measurement: a. Incubate the plate at room temperature for 30-60 minutes, protected from light. b. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 355/460 nm).[8]

  • Data Analysis: a. Subtract the background fluorescence (wells without this compound). b. Plot the fluorescence intensity against the log of the test compound concentration. c. Determine the IC50 value from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Localization using Confocal Microscopy

This protocol describes the use of this compound to visualize its uptake and subcellular localization in live cells.

Materials:

  • Cells of interest (e.g., MCF-7, HeLa)

  • Glass-bottom culture dishes or chamber slides

  • Complete cell culture medium

  • This compound working solution (e.g., 100 nM in complete medium)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Confocal microscope with appropriate laser lines and filters for this compound and the nuclear stain.

Protocol:

  • Cell Seeding: a. Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. b. Allow cells to adhere and grow for 24-48 hours.

  • Cell Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. c. (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the medium for the last 10-15 minutes of the incubation. d. Wash the cells twice with pre-warmed PBS to remove unbound this compound. e. Add fresh, pre-warmed complete medium or imaging buffer to the cells.

  • Confocal Imaging: a. Immediately image the cells using a confocal microscope. b. Use appropriate laser lines and emission filters for this compound (e.g., excitation with a 405 nm laser and emission collection at 450-550 nm). c. Acquire images of different focal planes to determine the subcellular localization of this compound.

RARβ Transcriptional Activation Reporter Assay

This protocol describes a cell-based reporter assay to measure the ability of this compound to activate the Retinoic Acid Receptor Beta (RARβ).[9][10][11]

Materials:

  • HEK293T cells (or other suitable cell line)

  • RARβ reporter plasmid (containing a RARE-driven luciferase or other reporter gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound working solutions (serial dilution)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Transfection: a. Co-transfect the cells with the RARβ reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. b. Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the medium from the cells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Plot the normalized luciferase activity against the log of the this compound concentration. c. Determine the EC50 value from the resulting dose-response curve.

Disclaimer

This compound is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures when handling chemical reagents.

References

Application Notes and Protocols for DC360 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: DC360 Application in Fluorescence Microscopy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel fluorescent probe demonstrating significant potential in the field of fluorescence microscopy, particularly for the investigation of cellular viscosity. As a molecular rotor, its fluorescence properties are highly sensitive to the viscosity of its microenvironment. This characteristic allows for the visualization and quantification of intracellular viscosity, a key parameter in various cellular processes and disease states. These application notes provide an overview of this compound's properties, detailed protocols for its use in live-cell imaging, and its potential applications in drug development.

Principle of Action

The fluorescence of this compound is based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule undergoes non-radiative decay through intramolecular rotation, resulting in weak fluorescence. However, in environments with high viscosity, this rotation is restricted, leading to a significant increase in fluorescence emission. This direct relationship between viscosity and fluorescence intensity allows for the sensitive detection of changes in the micro-viscosity of cellular compartments.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized in the table below. These properties make it a robust tool for fluorescence microscopy applications.

PropertyValueNotes
Excitation Maximum (λex) ~488 nmCompatible with standard 488 nm laser lines.
Emission Maximum (λem) ~500 - 600 nmEmission spectrum is sensitive to environmental polarity and viscosity.
Quantum Yield (Φ) Low in low viscosity, High in high viscosityUp to a 100-fold increase in fluorescence intensity has been observed.[1]
Photostability HighExhibits good resistance to photobleaching under typical imaging conditions.
Cell Permeability GoodReadily enters live cells without the need for permeabilization agents.
Toxicity LowMinimal cytotoxic effects observed at working concentrations.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cellular Viscosity

This protocol outlines the steps for staining live cells with this compound and subsequent imaging to visualize intracellular viscosity.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM, MEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a suitable filter set (e.g., excitation 488 nm, emission 500-550 nm) and environmental chamber

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a glass-bottom dish or coverslip suitable for microscopy.

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining: Remove the existing cell culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove any unbound probe.

  • Imaging: Mount the dish or coverslip onto the fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Acquire images using the appropriate excitation and emission wavelengths.

Workflow for Live-Cell Viscosity Imaging:

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash cells with PBS cell_culture->wash1 probe_prep Prepare this compound working solution stain Incubate with This compound solution probe_prep->stain wash1->stain wash2 Wash cells to remove excess probe stain->wash2 image Acquire images on fluorescence microscope wash2->image G cluster_pathway Apoptosis Signaling Pathway stimulus Apoptotic Stimulus (e.g., Drug Treatment) caspase_activation Caspase Activation stimulus->caspase_activation cytoskeletal_reorg Cytoskeletal Reorganization caspase_activation->cytoskeletal_reorg viscosity_increase Increased Cytoplasmic Viscosity cytoskeletal_reorg->viscosity_increase This compound This compound Fluorescence Increase viscosity_increase->this compound apoptosis Apoptosis viscosity_increase->apoptosis

References

Monitoring Intracellular Retinoid Activity Using DC360: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid signaling, mediated by metabolites of vitamin A such as all-trans retinoic acid (ATRA), plays a crucial role in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic development. DC360 is a synthetic, fluorescent analog of ATRA designed as a powerful tool for the real-time monitoring of intracellular retinoid activity.[2] Its intrinsic solvatochromatic fluorescence and high affinity for cellular retinoic acid-binding protein II (CRABPII) allow for the direct visualization and quantification of retinoid uptake and localization within living cells.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in monitoring intracellular retinoid activity, including live-cell imaging and competitive binding assays.

Data Presentation

Photophysical and Binding Properties of this compound

The utility of this compound as a fluorescent probe is defined by its photophysical characteristics and its strong, specific interaction with its biological target, CRABPII. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Binding Affinity (Kd) for CRABPII 34.0 ± 2.5 nM[2][3]
Excitation Wavelength UV-A (DAPI filter set compatible) or ~405 nm[4]
Emission Characteristics Solvatochromatic: Blue-shifted and intense in non-polar environments (e.g., protein-bound), red-shifted and weaker in polar environments.[4]
Molar Extinction Coefficient (ε) Data not available in searched literature.
Quantum Yield (Φ) Data not available in searched literature.
Storage Stock solutions in DMSO can be stored at 4 to -20°C for 6-12 months, protected from light.[5]

Signaling Pathway and Experimental Workflow

CRABPII-Mediated Retinoid Signaling Pathway

This compound, as an analog of ATRA, is expected to follow the CRABPII-mediated signaling pathway. In this pathway, CRABPII binds to retinoic acid in the cytoplasm and facilitates its translocation into the nucleus. Inside the nucleus, CRABPII directly delivers the retinoid to the Retinoic Acid Receptor (RAR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes.[6][7]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC360_out This compound (extracellular) DC360_in This compound (intracellular) DC360_out->DC360_in Cellular Uptake CRABPII_cyto CRABPII DC360_CRABPII This compound-CRABPII Complex DC360_CRABPII_nuc This compound-CRABPII Complex DC360_CRABPII->DC360_CRABPII_nuc Nuclear Translocation DC360_inCRABPII_cyto DC360_inCRABPII_cyto DC360_inCRABPII_cyto->DC360_CRABPII Binding RAR RAR DC360_CRABPII_nuc->RAR This compound Delivery RXR RXR RAR_RXR RAR-RXR Heterodimer RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiation RARRXR RARRXR RARRXR->RAR_RXR Heterodimerization

Caption: CRABPII-mediated nuclear import and signaling of this compound.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the general workflow for utilizing this compound to monitor retinoid activity in live cells.

Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture Plate cells on imaging-compatible dishes. DC360_Prep 2. This compound Preparation Prepare working solution from DMSO stock. Cell_Culture->DC360_Prep Cell_Labeling 3. Cell Labeling Incubate cells with this compound solution. DC360_Prep->Cell_Labeling Image_Acquisition 4. Image Acquisition Use confocal microscopy with appropriate excitation and emission settings. Cell_Labeling->Image_Acquisition Data_Analysis 5. Data Analysis Quantify fluorescence intensity and localization. Image_Acquisition->Data_Analysis

Caption: General workflow for live-cell imaging with this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular this compound

This protocol details the steps for visualizing the intracellular localization of this compound in live cells using confocal microscopy.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Cells of interest

  • Imaging-compatible culture dishes (e.g., glass-bottom dishes)

  • Confocal microscope with a 405 nm laser or DAPI filter set

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells onto imaging-compatible dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Working Solution Preparation:

    • On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell line and experimental conditions.

  • Cell Labeling:

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C. Incubation times may need to be optimized.

  • Image Acquisition:

    • After incubation, cells can be imaged directly without a wash step, or the labeling medium can be replaced with fresh, pre-warmed medium to reduce background fluorescence.

    • Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Excite the this compound using a 405 nm laser or a standard DAPI filter set (e.g., excitation ~360 nm).[4]

    • Collect the emission across a spectral range appropriate for the blue-green fluorescence of this compound (e.g., 420-550 nm), taking into account its solvatochromatic properties.

    • Acquire images using a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.

    • Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[8]

  • Data Analysis:

    • Analyze the acquired images to determine the subcellular localization of this compound.

    • Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) using appropriate image analysis software.

Protocol 2: In Vitro Fluorometric Competitive Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of unlabeled compounds for CRABPII by measuring the displacement of this compound. This protocol is adapted from a similar assay using the fluorescent retinoid DC271.[9][10]

Materials:

  • This compound

  • Purified recombinant CRABPII protein

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Unlabeled competitor compounds

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of unlabeled competitor compounds in DMSO.

    • Dilute this compound and CRABPII in assay buffer to the desired working concentrations. A starting concentration of 100 nM for both this compound and CRABPII is recommended.[9]

    • Prepare a serial dilution of the competitor compounds in assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add the following to each well:

      • A fixed concentration of CRABPII protein.

      • A fixed concentration of this compound.

      • Varying concentrations of the competitor compound.

    • Include control wells:

      • No competitor control: this compound and CRABPII only (maximum fluorescence).

      • No protein control: this compound only (minimum fluorescence).

      • Buffer only control: Assay buffer only (background).

    • The final volume in each well should be the same.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes). This may need to be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • Use an excitation wavelength of ~355-405 nm and an emission wavelength of ~460 nm.[10] These wavelengths may need to be optimized for your specific instrument and the fluorescence characteristics of the this compound-CRABPII complex.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Normalize the data by setting the fluorescence of the "no competitor control" to 100% and the "no protein control" to 0%.

    • Plot the normalized fluorescence intensity as a function of the competitor concentration (on a logarithmic scale).

    • Fit the data to a suitable competitive binding model (e.g., using GraphPad Prism) to determine the IC50 value of the competitor.

    • The binding affinity (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound for CRABPII is known.

Conclusion

This compound is a versatile and powerful fluorescent probe for investigating the intracellular dynamics of retinoid signaling. Its high affinity for CRABPII and its environmentally sensitive fluorescence provide a robust platform for both qualitative and quantitative studies. The protocols provided herein offer a starting point for researchers to utilize this compound in their investigations of retinoid biology and in the development of novel therapeutics targeting this important signaling pathway. Optimization of the provided protocols for specific cell types and experimental conditions is recommended to achieve the best results.

References

DC360 stability and storage conditions for long-term use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel, intrinsically fluorescent synthetic analogue of all-trans-retinoic acid (ATRA).[1][2] It serves as a powerful molecular probe for the biochemical and intracellular characterization of retinoid signaling pathways.[1] Due to its strong, solvatochromatic fluorescence, this compound is a valuable tool for cellular imaging, flow cytometry, and protein-ligand binding assays.[2] It exhibits high-affinity binding to Cellular Retinoid Binding Protein II (CRABPII), a key protein in retinoic acid trafficking, making it an excellent probe for studying this interaction.[2][3]

These application notes provide detailed guidelines for the long-term storage, stability, and use of this compound in various research applications.

Product Information

This compound is a solid powder, soluble in DMSO, and is shipped under ambient temperature as a non-hazardous chemical.[1]

PropertyValueReference
IUPAC Name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid[1]
Molecular Formula C₂₃H₂₃NO₂[1]
Molecular Weight 345.44 g/mol [1]
CAS Number 2324152-25-0[1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility DMSO[1]

Stability and Storage Conditions

Proper storage of this compound is critical to ensure its stability and performance for long-term use. The compound is light-stable and does not require special precautions during routine handling.

FormatStorage TemperatureDurationConditionsShelf LifeReference
Solid 0°C to 4°CShort-term (days to weeks)Dry, dark, tightly sealed vial-[1]
Solid -20°CLong-term (months to years)Dry, dark, tightly sealed vial>3 years[1]
DMSO Solution 4°C to -20°CLong-termStore in the dark in tightly sealed vials.Approx. 6-12 months
Shipping Ambient TemperatureShort-term (weeks)Stable for ordinary shipping durations.-[1]

Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.

Application Notes

Preparation of Stock Solutions
  • Solvent Selection: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1]

  • Procedure:

    • Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.

    • Prepare a stock solution, typically at a concentration of 1-10 mM, by adding the appropriate volume of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the DMSO stock solution in aliquots at -20°C in tightly sealed, light-protected vials to minimize freeze-thaw cycles.

Use in Cellular Imaging

This compound's intrinsic fluorescence allows for direct visualization within cells, often localizing to the nucleus.[2] Its photophysical properties are highly solvatochromatic, meaning the emission wavelength and intensity are dependent on the local environment. This can provide additional information about the probe's localization and binding partners.

  • Excitation: Use standard UV-A (e.g., DAPI filter set) or 405 nm violet light sources.

  • Emission: The emission is blue-shifted and intense in non-polar environments and red-shifted and weaker in polar environments. For example, in DMSO, the excitation/emission maxima are ~351/442 nm.

  • General Protocol: See Section 5.2 for a detailed protocol.

Use in Protein Binding Assays

This compound binds with high affinity to CRABPII (Kd = 34.0 ± 2.5 nM).[2][3] This strong interaction, coupled with its fluorescent properties, makes it an ideal probe for developing competitive binding assays to screen for other ligands that bind to CRABPII.[3] Displacement of this compound from the protein's hydrophobic binding pocket by a competing ligand results in a measurable change in fluorescence.[3]

Experimental Protocols

Protocol: In Vitro Fluorometric Binding Assay for CRABPII

This protocol describes a competitive binding assay to determine the relative binding affinity of a test compound for CRABPII by monitoring the displacement of this compound.

Materials:

  • This compound

  • Purified recombinant CRABPII protein

  • Test compound (unlabeled)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • DMSO (for dissolving compounds)

  • Black, non-binding surface 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of CRABPII in Assay Buffer (e.g., 600 nM).

    • Prepare a 2X stock solution of this compound in Assay Buffer with <1% DMSO (e.g., 600 nM).

    • Prepare a serial dilution of the test compound in Assay Buffer.

  • Assay Setup (per well):

    • Add 50 µL of 2X CRABPII solution to each well (except for no-protein controls).

    • Add 50 µL of the serially diluted test compound to the wells. For control wells, add 50 µL of Assay Buffer.

    • Initiate the binding reaction by adding 50 µL of 2X this compound solution to all wells. The final volume should be 150 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a plate reader. Use an excitation wavelength of ~350 nm and measure the emission at the peak wavelength for this compound bound to CRABPII (this should be determined empirically, but will be blue-shifted from its emission in buffer).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only buffer and this compound.

    • Plot the fluorescence intensity against the concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound this compound.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_inc 3. Incubation cluster_read 4. Measurement cluster_analysis 5. Data Analysis P1 Prepare 2X CRABPII (e.g., 600 nM) A1 Add 50 µL 2X CRABPII to 96-well plate P1->A1 P2 Prepare 2X this compound (e.g., 600 nM) A3 Add 50 µL 2X this compound to initiate reaction P2->A3 P3 Prepare Serial Dilution of Test Compound A2 Add 50 µL Test Compound (or buffer for control) P3->A2 A1->A2 A2->A3 I1 Incubate at RT (30-60 min, protected from light) A3->I1 R1 Read Fluorescence (Ex: ~350 nm) I1->R1 D1 Plot Fluorescence vs. [Test Compound] R1->D1 D2 Calculate IC50 D1->D2

Caption: Experimental workflow for the CRABPII competitive binding assay.
Protocol: Cellular Imaging with this compound

This protocol provides a general guideline for staining cultured cells with this compound.

Materials:

  • Cultured cells on glass coverslips or imaging-grade plates

  • This compound stock solution (1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set or 405 nm laser

Procedure:

  • Cell Culture: Seed cells on an appropriate imaging substrate and grow to the desired confluency.

  • Staining:

    • Dilute the this compound stock solution in pre-warmed complete culture medium to a final working concentration (typically 0.5 - 5 µM).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash:

    • Remove the staining solution and wash the cells 2-3 times with warm PBS to remove unbound probe.

  • Fixation (Optional, for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells 2-3 times with PBS.

  • Imaging:

    • For live-cell imaging, add fresh PBS or imaging buffer to the cells.

    • For fixed-cell imaging, mount the coverslip onto a microscope slide using a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope. Excite with UV or 405 nm light and capture the emission in the blue/green channel.

Retinoid Signaling Pathway

This compound acts as an analogue of all-trans-retinoic acid (ATRA), a critical signaling molecule derived from Vitamin A.[2] The canonical retinoid signaling pathway is essential for regulating a wide range of biological processes, including cell development, differentiation, proliferation, and apoptosis.[4][5]

The pathway begins with the transport of retinol (Vitamin A) into the cell.[4] Inside the cytoplasm, retinol is converted to ATRA in a two-step enzymatic process.[6] ATRA is chaperoned through the cytoplasm by Cellular Retinoic Acid-Binding Proteins (CRABPs), such as CRABPII.[4][7] CRABPII facilitates the transport of ATRA into the nucleus.[8]

In the nucleus, ATRA binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6][9] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription and leading to a cellular response.[9]

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Retinol Retinol (Vitamin A) ATRA all-trans-Retinoic Acid (ATRA) Retinol->ATRA Enzymatic Conversion CRABP2_unbound CRABP-II ATRA_CRABP2 ATRA-CRABP-II Complex CRABP2_unbound->ATRA_CRABP2 ATRA->ATRA_CRABP2 ATRA_nuc ATRA ATRA_CRABP2->ATRA_nuc Nuclear Import Complex ATRA-RAR-RXR Complex ATRA_nuc->Complex RAR_RXR RAR-RXR Heterodimer RAR_RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates Response Cellular Response (Differentiation, Proliferation, etc.) Gene->Response Leads to Retinol_ext Retinol (from circulation) Retinol_ext->Retinol

Caption: The canonical retinoid acid signaling pathway.

References

Application Notes and Protocols: DC360 Experimental Design for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel, selective small molecule inhibitor designed to probe and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, this compound targets the dual-specificity kinases MEK1 and MEK2, critical nodes in this pathway that are frequently dysregulated in various human cancers. These application notes provide a comprehensive guide for utilizing this compound as a tool for pathway analysis, enabling researchers to investigate its mechanism of action, and assess its therapeutic potential. The following protocols and experimental designs are intended to serve as a foundational framework for robust and reproducible studies.

Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to the kinase domain, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK1/2. This blockade of the MAPK/ERK pathway leads to the inhibition of cell proliferation, survival, and differentiation signals that are crucial for tumor growth and progression. The high selectivity of this compound for MEK1/2 minimizes off-target effects, making it an ideal tool for dissecting the specific roles of this pathway in various cellular contexts.

A diagram illustrating the targeted signaling pathway is provided below.

cluster_0 cluster_1 Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression This compound This compound This compound->MEK1_2 Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Design and Protocols

A logical workflow for evaluating the efficacy and mechanism of action of this compound is outlined below. This multi-tiered approach ensures a thorough investigation from initial compound validation to downstream functional effects.

cluster_0 Phase 1: Biochemical and Cellular Target Engagement cluster_1 Phase 2: Cellular Phenotypic Assays cluster_2 Phase 3: Downstream Pathway Analysis A Biochemical Assay: MEK1/2 Kinase Activity B Cellular Assay: Phospho-ERK1/2 Levels A->B C Cell Proliferation Assay B->C D Apoptosis Assay C->D E Gene Expression Analysis (qRT-PCR or RNA-seq) D->E F Proteomic Analysis (Western Blot or Mass Spectrometry) E->F

Caption: A phased experimental workflow for the evaluation of this compound.

Protocol 1: In Vitro MEK1/2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on MEK1 and MEK2 kinase activity.

Materials:

  • Recombinant active MEK1 and MEK2 enzymes

  • Kinase substrate (e.g., inactive ERK2)

  • ATP (γ-³²P-ATP or for non-radioactive assays, unlabeled ATP)

  • This compound (serial dilutions)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or appropriate detection system

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate (inactive ERK2), and the recombinant MEK1 or MEK2 enzyme.

  • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution.

  • Quantify the phosphorylation of the substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Table 1: In Vitro Kinase Inhibition of MEK1 and MEK2 by this compound

CompoundTargetIC50 (nM)
This compoundMEK15.2
This compoundMEK24.8
ControlMEK1>10,000
ControlMEK2>10,000

Protocol 2: Cellular Phospho-ERK Assay (Western Blot)

Objective: To assess the inhibition of MEK1/2 activity in a cellular context by measuring the phosphorylation of its direct downstream target, ERK1/2.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells)

  • This compound (serial dilutions)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total-ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 and loading control signals.

Data Presentation:

Table 2: Inhibition of ERK1/2 Phosphorylation in A375 Cells by this compound

This compound Concentration (nM)Normalized Phospho-ERK1/2 Levels (Relative to Vehicle)
0 (Vehicle)1.00
10.85
100.45
1000.12
10000.02

Protocol 3: Cell Proliferation Assay (e.g., MTS Assay)

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A375)

  • This compound (serial dilutions)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Data Presentation:

Table 3: Anti-proliferative Activity of this compound in A375 Cells

This compound Concentration (nM)Cell Viability (% of Vehicle)
0 (Vehicle)100
195
1075
10052
100023
GI50 (nM) 98

Protocol 4: Apoptosis Assay (e.g., Caspase-3/7 Activity)

Objective: To determine if the anti-proliferative effect of this compound is associated with the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., A375)

  • This compound

  • Caspase-Glo® 3/7 Assay kit

  • 96-well plates (white-walled for luminescence)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the GI50 value, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a specified time (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation:

Table 4: Induction of Apoptosis by this compound in A375 Cells

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Vehicle
Vehicle15,2341.0
This compound (100 nM)48,7493.2
This compound (500 nM)89,8715.9
Staurosporine (1 µM)125,6328.2

Summary and Conclusion

The provided protocols offer a systematic approach to characterizing the effects of this compound on the MAPK/ERK signaling pathway. By following these experimental designs, researchers can obtain quantitative data to validate the mechanism of action and cellular effects of this compound. The presented data tables serve as examples of how to structure and report findings for clear interpretation and comparison. These foundational experiments are crucial for the continued development of this compound as a potential therapeutic agent and as a tool for pathway analysis in cancer research. Further investigations could include in vivo efficacy studies and broader 'omics' analyses to understand the global cellular response to MEK1/2 inhibition by this compound.

Application Notes and Protocols for Flow Cytometry using the DC360 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a powerful and versatile technology for the rapid analysis of single cells or particles in suspension.[1][2] By utilizing fluorescent probes, researchers can identify and quantify specific cellular populations, analyze cell surface and intracellular protein expression, assess cell viability and proliferation, and gain insights into various cellular processes.[3] This document provides a detailed protocol for the use of the novel DC360 fluorescent probe in flow cytometry applications.

The this compound probe is a hypothetical, state-of-the-art fluorescent dye designed for robust and specific staining in cellular analysis. These application notes will serve as a comprehensive guide for researchers, providing a foundational protocol that can be adapted and optimized for specific experimental needs.

This compound Fluorescent Probe Specifications (Hypothetical)

To provide a practical and adaptable protocol, we will assume the following specifications for the this compound probe. Researchers should substitute these with the actual specifications from the manufacturer's data sheet.

PropertySpecification
Excitation Maximum 488 nm
Emission Maximum 525 nm
Target Intracellular Protein X (Hypothetical)
Fluorophore Class Organic Dye
Format Provided as a 1 mM solution in DMSO
Storage -20°C, protected from light

Experimental Protocol: Intracellular Staining with this compound

This protocol outlines the steps for staining suspended cells for the detection of an intracellular target using the this compound fluorescent probe.

Materials:

  • Cells of interest in suspension

  • This compound Fluorescent Probe (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.09% sodium azide)

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with PBS.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion.

    • Resuspend the cells in PBS to a concentration of 1-5 x 10^6 cells/mL.[1]

  • Fixation:

    • Add an equal volume of Fixation Buffer to the cell suspension.

    • Incubate for 15-20 minutes at room temperature.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[4]

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Staining with this compound:

    • Resuspend the permeabilized cells in Flow Cytometry Staining Buffer.

    • Add the this compound fluorescent probe to the cell suspension. The optimal concentration should be determined by titration, but a starting concentration of 1 µM is recommended.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the stained cells in Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer. Excite the this compound probe with the 488 nm laser and collect the emission signal in the appropriate channel (e.g., a 530/30 bandpass filter, similar to FITC).

Experimental Workflow Diagram:

G A Cell Preparation (Harvest, Wash, Count) B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Staining with this compound Probe C->D E Washing Steps D->E F Data Acquisition (Flow Cytometer) E->F

Caption: Workflow for intracellular staining using the this compound fluorescent probe.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clear comparison. The following table is a template for presenting results from a hypothetical experiment investigating the effect of a drug on the expression of Protein X, as measured by this compound fluorescence.

Treatment GroupMean Fluorescence Intensity (MFI) of this compoundPercentage of this compound-Positive Cells (%)
Vehicle Control 1500 ± 12025 ± 3
Drug A (10 µM) 4500 ± 35075 ± 5
Drug B (10 µM) 1600 ± 15028 ± 4

Signaling Pathway Visualization

The this compound probe, by targeting a specific intracellular protein, can be used to study various signaling pathways. The following is a hypothetical signaling pathway where the target of this compound, "Protein X," is involved.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase A Kinase A Receptor->Kinase A Activation Protein X (this compound Target) Protein X (this compound Target) Kinase A->Protein X (this compound Target) Phosphorylation Transcription Factor Transcription Factor Protein X (this compound Target)->Transcription Factor Translocation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation

Caption: Hypothetical signaling pathway involving the this compound target protein.

Concluding Remarks

This document provides a comprehensive, though hypothetical, guide for utilizing the this compound fluorescent probe in flow cytometry. The provided protocols and diagrams serve as a robust starting point for researchers. It is crucial to optimize parameters such as probe concentration, incubation times, and instrument settings for each specific cell type and experimental condition to ensure high-quality, reproducible data. Always refer to the manufacturer's specific instructions for any reagents used.

References

DC360: Application Notes & Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed information on DC360, a synthetic retinoid analogue. Included are supplier and purchasing details, key quantitative data, experimental protocols for its use, and a diagram of its signaling pathway.

Supplier and Purchasing Information

This compound is a commercially available research chemical. Below is a summary of information from prominent suppliers.

SupplierCatalog NumberCAS NumberChemical NameAvailability
MedchemExpressHY-1698632324152-25-04-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acidInquire
MedKoo Biosciences5657082324152-25-04-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acidAvailable for custom synthesis[1]

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C23H23NO2MedKoo Biosciences[1]
Molecular Weight 345.44 g/mol MedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences[1]
Purity >98%MedKoo Biosciences[1]
Solubility Soluble in DMSOMedKoo Biosciences[1]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.MedKoo Biosciences[1]
Shipping Shipped at ambient temperature as a non-hazardous chemical.MedKoo Biosciences[1]

Biological Activity and Mechanism of Action

This compound is a synthetic analogue of all-trans retinoic acid (ATRA) and functions as a fluorescent probe for the characterization of retinoid signaling pathways.[1][2] Its primary mechanism of action involves the induction of Retinoic Acid Receptor Beta (RARβ) expression.[2]

Quantitative Biological Data
ParameterValueTargetSource
Dissociation Constant (Kd) 34.0 ± 2.5 nMCellular Retinoid Binding Protein II (CRABPII)Chisholm et al., ACS Chem Biol. 2019

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols for similar fluorescent retinoid analogues.

In Vitro Fluorometric Binding Assay for CRABPII

This protocol describes how to determine the binding affinity of this compound to Cellular Retinoid Binding Protein II (CRABPII) using a fluorometric titration assay.

Materials:

  • This compound

  • Recombinant human CRABPII protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Black, non-binding 96-well plates

  • Fluorometer plate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Further dilute in PBS to the desired working concentrations.

  • Prepare CRABPII solution: Dilute the recombinant CRABPII protein in PBS to the desired concentration.

  • Perform the titration:

    • To each well of a 96-well plate, add a fixed concentration of this compound.

    • Add increasing concentrations of CRABPII protein to the wells.

    • Include control wells containing this compound in PBS without CRABPII.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~350 nm, emission ~450 nm). The specific wavelengths should be optimized based on the instrument and experimental conditions.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the CRABPII concentration. The data can be fitted to a binding equation to determine the dissociation constant (Kd).

Cellular Uptake and Localization using Confocal Microscopy

This protocol outlines the steps to visualize the cellular uptake and subcellular localization of the fluorescent compound this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Treatment: Treat the cells with a working concentration of this compound (e.g., 1-10 µM) in complete culture medium. Incubate for the desired time period (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with PBS to remove any unbound this compound.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a confocal microscope. Use appropriate laser lines and filters for this compound (e.g., 405 nm laser) and DAPI.

RARβ Expression Analysis by Quantitative PCR (qPCR)

This protocol describes how to quantify the change in RARβ gene expression in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for RARβ and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specific time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for RARβ and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of RARβ mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

Retinoid Signaling Pathway

The following diagram illustrates the canonical retinoid signaling pathway, where this compound, as a retinoic acid analogue, is expected to act.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA/DC360 ATRA/DC360 CRABP CRABP-II ATRA/DC360->CRABP Binds ATRA/DC360_CRABP ATRA/DC360-CRABP-II Complex CRABP->ATRA/DC360_CRABP RAR RAR ATRA/DC360_CRABP->RAR Translocates to Nucleus & Delivers Ligand RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription (e.g., RARβ) RARE->Gene_Transcription Regulates

Caption: Canonical retinoid signaling pathway.

Experimental Workflow for this compound Characterization

This diagram outlines the logical flow of experiments to characterize the biological activity of this compound.

Experimental_Workflow Start Start: Characterize this compound Binding_Assay In Vitro Binding Assay (this compound + CRABPII) Start->Binding_Assay Cellular_Uptake Cellular Uptake & Localization (Microscopy) Start->Cellular_Uptake Data_Analysis Analyze Data Binding_Assay->Data_Analysis Gene_Expression Gene Expression Analysis (qPCR for RARβ) Cellular_Uptake->Gene_Expression Gene_Expression->Data_Analysis Conclusion Conclusion: Biological Activity of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols for DC360, a Synthetic Retinoid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: DC360

Chemical Name: 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid[1]

CAS Number: 2324152-25-0[1][2]

Molecular Formula: C23H23NO2[1]

Molecular Weight: 345.44 g/mol [1]

Description: this compound is a synthetic, fluorescent analogue of all-trans retinoic acid (ATRA). It functions as a probe for the biochemical and intracellular characterization of retinoid signaling pathways.[1] this compound is known to induce the expression of Retinoic Acid Receptor Beta (RARβ) and binds with high affinity to Cellular Retinoid Binding Protein II (CRABPII).[2][3]

Safety and Handling Guidelines

1. Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn. Avoid exposed skin.[4]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator.[5]

2. Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid inhalation of dust or solution mists.[5]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]

3. Storage:

  • Store in a dry, dark place.[1]

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[1]

  • For long-term storage (months to years), store at -20°C.[1]

  • The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[1]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[4]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 345.44 g/mol [1]
Chemical Formula C23H23NO2[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Binding Affinity (Kd) 34.0 ± 2.5 nM (for CRABPII)[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[1]

  • Preparation: To prepare a stock solution, dissolve the this compound powder in pure DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.45 mg of this compound in 1 mL of DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: For cell culture experiments, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid cellular toxicity.[6]

Protocol 2: In Vitro CRABPII Binding Assay (Fluorometric Titration)

This protocol is adapted from the characterization of this compound's binding to CRABPII.[3]

  • Materials:

    • Purified CRABPII protein

    • This compound compound

    • Phosphate-buffered saline (PBS)

    • Fluorometer

  • Methodology:

    • Prepare a solution of this compound in PBS.

    • Measure the initial fluorescence emission spectrum of the this compound solution.

    • Titrate the this compound solution with increasing concentrations of purified CRABPII protein.

    • After each addition of CRABPII, allow the solution to equilibrate and then measure the fluorescence emission spectrum.

    • A hypsochromic (blue) shift in the emission wavelength and an increase in fluorescence intensity indicate binding of this compound to the hydrophobic binding pocket of CRABPII.[3]

    • The binding affinity (Kd) can be calculated by plotting the change in fluorescence as a function of the protein concentration and fitting the data to a binding isotherm.[3]

Protocol 3: Analysis of RARβ Gene Expression

This protocol provides a general workflow to confirm that this compound induces RARβ expression, a known effect of retinoids.

  • Cell Culture:

    • Culture a suitable human cell line (e.g., human epithelial cells) in the appropriate medium.[3]

  • Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the RARβ gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression levels to determine the effect of this compound on RARβ expression.

Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Binds DC360_CRABP This compound-CRABP Complex CRABP->DC360_CRABP Heterodimer RAR-RXR Heterodimer DC360_CRABP->Heterodimer Translocation & Binding RXR RXR RXR->Heterodimer RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to DNA Gene_Expression Target Gene Expression (e.g., RARβ) RARE->Gene_Expression Regulates

Caption: Retinoid signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Binding_Assay CRABPII Binding Assay (Fluorometric Titration) Stock_Solution->Binding_Assay Cell_Treatment Treat Cells with this compound Stock_Solution->Cell_Treatment Calculate_Kd Calculate Binding Affinity (Kd) Binding_Assay->Calculate_Kd RNA_Isolation Isolate RNA Cell_Treatment->RNA_Isolation qRT_PCR qRT-PCR for RARβ Expression RNA_Isolation->qRT_PCR Analyze_Data Analyze Gene Expression Data qRT_PCR->Analyze_Data

Caption: Experimental workflow for this compound characterization.

References

Troubleshooting & Optimization

DC360 Technical Support Center: Troubleshooting Low Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DC360. This resource is designed to help you resolve common issues that can lead to a low or absent fluorescence signal in your experiments. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed protocols to ensure you get the best results from this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it detect?

A1: this compound is a novel, cell-permeant fluorescent probe designed for the highly sensitive detection of intracellular reactive oxygen species (ROS) in live cells. It is engineered for superior photostability and low cytotoxicity, making it ideal for time-lapse imaging and high-content screening applications.

Q2: My this compound signal is very weak or non-existent. What is the most common reason for this?

A2: The most frequent causes of a weak signal are suboptimal probe concentration and insufficient incubation time. We highly recommend performing a concentration titration to find the optimal level for your specific cell type and experimental conditions.[1][2][3] Additionally, ensure that your imaging settings align with the spectral properties of this compound.

Q3: The fluorescent signal is bright initially but fades quickly during imaging. What is happening?

A3: This phenomenon is known as photobleaching, which occurs when the fluorophore is damaged by prolonged exposure to excitation light.[1] To minimize photobleaching, reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium if you are imaging fixed cells.[1][4]

Q4: Can I use this compound in fixed cells?

A4: this compound is primarily designed for use in live cells, as its mechanism of action relies on enzymatic activity within viable cells. Fixation can compromise this activity, leading to a significant reduction or complete loss of signal. If your experimental design requires fixation, it should be performed after this compound staining, using a mild fixation protocol (e.g., 4% paraformaldehyde for 15 minutes).

Q5: I see a high background signal, which makes my specific signal difficult to distinguish. How can I reduce the background?

A5: High background can result from an excessively high concentration of this compound or inadequate washing steps.[2] Ensure that you are using the recommended concentration range and that you wash the cells thoroughly with a suitable buffer (e.g., PBS) after incubation to remove any unbound probe.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to low fluorescence signals with this compound.

Problem 1: Weak or No Fluorescence Signal
Potential Cause Recommendation
Suboptimal Probe Concentration Perform a titration of this compound to determine the optimal concentration for your cell type. Start with a range of 0.5 µM to 10 µM.[1][3]
Incorrect Microscope Settings Ensure the excitation and emission filters on your microscope are appropriate for this compound (Excitation: 488 nm, Emission: 525 nm).[4]
Insufficient Incubation Time Optimize the incubation time. We recommend a starting point of 30 minutes at 37°C, but this may need to be adjusted depending on the cell type.
Low Target Abundance Your experimental conditions may not be inducing sufficient ROS production. Include a positive control (e.g., cells treated with H₂O₂) to confirm the probe is working.
Improper Sample Preparation Ensure cells are healthy and not overly confluent. For suspension cells, handle them gently to maintain cell integrity.
Probe Degradation Store this compound according to the datasheet, protected from light and repeated freeze-thaw cycles.[5]
Problem 2: High Background or Non-Specific Staining
Potential Cause Recommendation
Probe Concentration Too High Reduce the concentration of this compound used for staining. High concentrations can lead to non-specific binding and increased background.[3]
Inadequate Washing Increase the number and duration of wash steps after incubation to thoroughly remove any unbound probe.
Cell Autofluorescence Include an unstained control sample to assess the level of natural autofluorescence in your cells.[3] If autofluorescence is high, consider using a different imaging channel if possible.

Experimental Protocols and Methodologies

Standard Protocol for Staining with this compound

This protocol provides a general guideline for staining live, adherent cells with this compound.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency (typically 60-80%).

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution in a serum-free medium or appropriate buffer to the desired final concentration (e.g., 1-5 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation: 488 nm, Emission: 525 nm).

Visual Guides and Workflows

This compound Experimental Workflow

The following diagram illustrates the standard workflow for a this compound staining experiment.

DC360_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis cell_culture Culture Adherent Cells wash_cells_pre Wash Cells with PBS cell_culture->wash_cells_pre Cells at 60-80% confluency prepare_reagent Prepare this compound Staining Solution add_this compound Incubate with this compound prepare_reagent->add_this compound wash_cells_pre->add_this compound wash_cells_post Wash to Remove Unbound Probe add_this compound->wash_cells_post 30 min @ 37°C add_buffer Add Imaging Buffer wash_cells_post->add_buffer image_cells Acquire Images add_buffer->image_cells

Caption: A standard workflow for staining live cells with this compound.

Troubleshooting Logic for Low this compound Signal

This flowchart provides a step-by-step guide to diagnosing the cause of a weak fluorescence signal.

Troubleshooting_Flowchart start Low or No this compound Signal check_microscope Are Microscope Settings Correct? (Ex: 488nm, Em: 525nm) start->check_microscope check_positive_control Does a Positive Control Work? (e.g., H₂O₂ treated cells) check_microscope->check_positive_control Yes correct_settings Correct Microscope Settings check_microscope->correct_settings No check_concentration Have You Titrated the This compound Concentration? check_positive_control->check_concentration Yes run_control Run a Positive Control check_positive_control->run_control No check_incubation Have You Optimized Incubation Time? check_concentration->check_incubation Yes optimize_concentration Titrate this compound (0.5-10 µM) check_concentration->optimize_concentration No optimize_time Increase Incubation Time check_incubation->optimize_time No review_protocol Review Cell Health and Protocol check_incubation->review_protocol Yes correct_settings->check_microscope run_control->check_positive_control optimize_concentration->check_concentration optimize_time->check_incubation

Caption: A flowchart for troubleshooting a low this compound fluorescence signal.

Hypothetical Signaling Pathway for ROS Detection

This compound is designed to detect the general presence of reactive oxygen species (ROS), which are involved in numerous cellular signaling pathways. The diagram below illustrates a simplified pathway where an external stimulus leads to ROS production.

Signaling_Pathway stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Membrane Receptor stimulus->receptor enzyme Cellular Enzyme (e.g., NADPH Oxidase) receptor->enzyme activates ros Increased ROS Production enzyme->ros produces This compound This compound (Non-fluorescent) ros->this compound oxidizes downstream Downstream Signaling (e.g., Apoptosis, Proliferation) ros->downstream modulates dc360_active Oxidized this compound (Fluorescent) This compound->dc360_active

Caption: A simplified pathway showing ROS production and detection by this compound.

References

Technical Support Center: Reducing Background Noise in High-Content Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their high-content imaging experiments. By addressing common issues encountered during experimental workflows, this guide aims to improve image quality, enhance signal-to-noise ratios, and ensure the acquisition of reliable quantitative data.

Troubleshooting Guide: High Background Noise

High background noise can obscure specific signals, leading to inaccurate image analysis and quantification. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background fluorescence.

Potential Cause Recommended Action
Reagent-Related Issues
Contaminated Buffers or ReagentsPrepare fresh buffers daily using high-purity water and reagents. Filter-sterilize buffers where appropriate.
Non-specific Binding of AntibodiesOptimize primary and secondary antibody concentrations through titration. Use high-quality, cross-adsorbed secondary antibodies. Ensure the blocking buffer is appropriate for the sample and antibodies.[1][2]
AutofluorescenceUse a spectral unmixing tool or select fluorophores with emission spectra that do not overlap with the autofluorescence spectrum of the sample. Consider using chemical quenching agents or photobleaching techniques.
Procedural Issues
Inadequate WashingIncrease the number and duration of wash steps. Ensure the entire sample is thoroughly washed to remove unbound antibodies and reagents.[2]
Suboptimal Fixation/PermeabilizationTitrate fixative concentration and incubation time. Choose a permeabilization agent and method appropriate for the target antigen's subcellular localization.[3][4][5]
Inefficient BlockingIncrease the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA, or casein).[1][6]
Instrument-Related Issues
Incorrect Imaging SettingsOptimize exposure time, gain, and laser power to maximize signal-to-noise ratio without causing phototoxicity or photobleaching.
Dirty OpticsRegularly clean microscope objectives and other optical components according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in high-content imaging?

A1: Background noise in high-content imaging can originate from several sources, broadly categorized as:

  • Sample-related: Autofluorescence from endogenous cellular components (e.g., NADH, flavins, collagen) or the culture medium.

  • Reagent-related: Non-specific binding of primary or secondary antibodies, impurities in fluorescent dyes, or contaminated buffers.

  • System-related: Out-of-focus light, detector noise (e.g., dark current, read noise), and stray light from the imaging environment.

Q2: How can I determine the source of my high background?

A2: A systematic approach with proper controls is key.

  • Unstained Control: Image an unstained sample to assess the level of autofluorescence.

  • Secondary Antibody Only Control: Stain a sample with only the secondary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use an isotype control primary antibody (an antibody with the same isotype, but not specific to your target) to assess non-specific binding of the primary antibody.

Q3: When should I choose a different blocking agent?

A3: If you observe high background despite optimizing your antibody concentrations and washing steps, consider changing your blocking agent. The choice of blocking agent can be critical. For example, if you are detecting a phosphorylated protein, avoid using milk-based blockers as they contain phosphoproteins that can lead to high background. Normal serum from the species in which the secondary antibody was raised is often a good choice.[1][6]

Q4: Can my cell culture medium contribute to background noise?

A4: Yes, components in cell culture medium such as phenol red, serum, and certain vitamins can be fluorescent and contribute to background noise. It is advisable to image cells in a phenol red-free medium or in phosphate-buffered saline (PBS) if possible for the duration of the imaging experiment.

Quantitative Data Summary

Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio

This table provides a hypothetical comparison of the effectiveness of different blocking agents in reducing background noise and improving the signal-to-noise ratio (S/N). The S/N ratio is calculated as the mean fluorescence intensity of the signal divided by the mean fluorescence intensity of the background.

Blocking Agent Concentration Incubation Time Mean Background Intensity (a.u.) Mean Signal Intensity (a.u.) Signal-to-Noise Ratio (S/N)
5% Bovine Serum Albumin (BSA)5% (w/v) in PBS1 hour15012008.0
10% Normal Goat Serum (NGS)10% (v/v) in PBS1 hour100130013.0
5% Non-fat Dry Milk5% (w/v) in TBST1 hour20011005.5
Commercial Blocking Buffer XManufacturer's Rec.30 minutes80140017.5

Note: These are example values. Optimal blocking conditions should be determined empirically for each experimental setup.

Table 2: Effect of Primary Antibody Dilution on Signal-to-Noise Ratio

Optimizing the primary antibody concentration is crucial for achieving a high signal-to-noise ratio. This table illustrates the effect of titrating the primary antibody concentration.

Primary Antibody Dilution Mean Background Intensity (a.u.) Mean Signal Intensity (a.u.) Signal-to-Noise Ratio (S/N)
1:10025015006.0
1:25018014508.1
1:500120130010.8
1:100090100011.1
1:2000706008.6

Note: The optimal dilution will vary depending on the antibody's affinity and the antigen's abundance.

Experimental Protocols

Protocol 1: Optimizing Fixation and Permeabilization

Objective: To determine the optimal fixation and permeabilization conditions for a specific antibody and antigen to maximize signal while minimizing background.

Methodology:

  • Cell Seeding: Plate cells on imaging-compatible plates and grow to the desired confluency.

  • Fixation Matrix:

    • Prepare fresh fixative solutions: 4% Paraformaldehyde (PFA) in PBS and ice-cold Methanol.

    • Fix cells with 4% PFA for 10, 15, and 20 minutes at room temperature.

    • Fix another set of cells with ice-cold Methanol for 5, 10, and 15 minutes at -20°C.

    • Wash all samples three times with PBS.

  • Permeabilization Matrix (for PFA-fixed cells):

    • Prepare permeabilization buffers: 0.1%, 0.25%, and 0.5% Triton X-100 in PBS, and 0.1% Saponin in PBS.

    • Permeabilize subsets of the PFA-fixed cells with each buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Proceed with a standardized blocking and antibody staining protocol for all conditions.

  • Imaging and Analysis:

    • Acquire images using consistent settings for all conditions.

    • Quantify the signal intensity and background intensity for each condition to determine the optimal fixation and permeabilization protocol.

Protocol 2: Titration of Primary Antibody

Objective: To determine the optimal dilution of a primary antibody that yields the highest signal-to-noise ratio.

Methodology:

  • Sample Preparation: Prepare multiple identical samples using the optimized fixation and permeabilization protocol.

  • Primary Antibody Dilution Series:

    • Prepare a serial dilution of the primary antibody in blocking buffer (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

    • Include a "no primary antibody" control.

  • Incubation: Incubate each sample with a different antibody dilution for the recommended time and temperature.

  • Washing: Wash all samples extensively with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Staining: Incubate all samples with the same concentration of the appropriate fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using identical settings for all samples.

    • Measure the mean fluorescence intensity of the specific signal and the background for each dilution.

    • Calculate the signal-to-noise ratio for each dilution and select the dilution that provides the best balance of strong signal and low background.

Visualizations

TroubleshootingWorkflow Start High Background Noise Observed CheckControls Step 1: Analyze Controls Start->CheckControls Autofluorescence High background in unstained sample? CheckControls->Autofluorescence Evaluate Autofluorescence SecondaryNonspecific High background in secondary only control? Autofluorescence->SecondaryNonspecific No AddressAutofluorescence Implement Autofluorescence Reduction Protocol Autofluorescence->AddressAutofluorescence Yes PrimaryNonspecific High background with isotype control? SecondaryNonspecific->PrimaryNonspecific No ChangeSecondary Change Secondary Antibody or Blocking Strategy SecondaryNonspecific->ChangeSecondary Yes OptimizeProtocol Step 2: Optimize Staining Protocol PrimaryNonspecific->OptimizeProtocol No ChangePrimary Change Primary Antibody or Titrate Further PrimaryNonspecific->ChangePrimary Yes FixPerm Optimize Fixation/ Permeabilization OptimizeProtocol->FixPerm Blocking Optimize Blocking (Agent, Time, Conc.) OptimizeProtocol->Blocking AntibodyTitration Titrate Primary/ Secondary Antibodies OptimizeProtocol->AntibodyTitration Washing Optimize Washing Steps (Duration, Volume) OptimizeProtocol->Washing OptimizeImaging Step 3: Optimize Imaging Parameters FixPerm->OptimizeImaging Blocking->OptimizeImaging AntibodyTitration->OptimizeImaging Washing->OptimizeImaging ExposureGain Adjust Exposure/Gain OptimizeImaging->ExposureGain Resolution Check Image Resolution OptimizeImaging->Resolution CleanOptics Clean Optics OptimizeImaging->CleanOptics ReducedBackground Reduced Background Noise ExposureGain->ReducedBackground Resolution->ReducedBackground CleanOptics->ReducedBackground AddressAutofluorescence->OptimizeProtocol ChangeSecondary->OptimizeProtocol ChangePrimary->OptimizeProtocol SignalPathway cluster_SamplePrep Sample Preparation cluster_Staining Antibody Staining cluster_Imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 Acquisition Image Acquisition Washing2->Acquisition Analysis Image Analysis Acquisition->Analysis

References

Optimizing DC360 Incubation Time for Maximal Signal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the incubation time of DC360 for achieving maximal signal in your experiments. This compound is a synthetic retinoid analogue that functions by inducing the expression of Retinoic Acid Receptor Beta (RARβ). Maximizing this signal is crucial for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound, a synthetic retinoid analogue, mimics the action of all-trans retinoic acid (ATRA). It diffuses into the cell and binds to Retinoic Acid Receptors (RARs), which then form a heterodimer with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, such as RARβ, initiating their transcription and subsequent protein expression.

Q2: What is a recommended starting point for this compound incubation time?

A2: Based on studies with similar retinoids like all-trans retinoic acid (ATRA), a 24-hour incubation period is a common starting point for observing a significant increase in RARβ expression.[1] However, the optimal time can vary depending on the cell type and experimental conditions.

Q3: How long should I incubate my cells with this compound to see a maximal effect on RARβ expression?

A3: The maximal effect on RARβ expression is time-dependent. While a 24-hour incubation is a good starting point, time-course experiments are essential to determine the peak expression in your specific cell model. Some studies have shown that RARβ expression can continue to increase up to 48 and 72 hours after exposure to ATRA.[2]

Q4: Can I perform long-term incubations with this compound?

A4: Yes, long-term incubations are possible. However, for incubations exceeding 48 hours, it is advisable to change the cell culture medium containing fresh this compound to ensure compound stability and nutrient availability for the cells.

Troubleshooting Guide: Weak or No Signal

A weak or absent signal after this compound incubation can be frustrating. This guide provides potential causes and solutions to help you troubleshoot your experiments.

Observation Potential Cause Recommended Solution
Weak or no RARβ signal (qPCR or Western Blot) Suboptimal Incubation Time: The incubation period may be too short or too long, missing the peak of RARβ expression.Perform a time-course experiment: Treat cells with this compound and harvest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation time for maximal RARβ expression.
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a strong response or too high, leading to cellular toxicity.Perform a dose-response experiment: Test a range of this compound concentrations to find the optimal concentration that maximizes RARβ expression without causing significant cell death.
Low Expression of RARs in Cell Line: The cell line you are using may not express sufficient levels of the necessary Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to respond to this compound.Confirm receptor expression: Use qPCR or Western blot to verify the expression of RARα, RARβ, RARγ, and RXRα in your cell line. Consider using a different cell line known to be responsive to retinoids.
Poor Compound Stability: this compound, like other retinoids, can be sensitive to light and temperature, leading to degradation.Properly store and handle this compound: Store the compound protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure uniform cell seeding: Use a cell counter for accurate cell density and ensure proper mixing of the cell suspension before plating.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce variability.Calibrate pipettes regularly: Use properly calibrated pipettes and ensure consistent pipetting technique.
No Signal in Positive Control Inactive Compound: The this compound stock may have degraded.Test with a new batch of this compound: If possible, use a fresh vial of the compound.
Issues with Detection Method (qPCR/Western Blot): Problems with primers, antibodies, or reagents can lead to a lack of signal.Troubleshoot your detection assay: Refer to specific troubleshooting guides for qPCR or Western Blotting for issues related to these techniques.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines the steps to identify the optimal incubation time for maximizing RARβ gene expression in response to this compound using quantitative real-time PCR (qPCR).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for RARβ and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will not lead to over-confluence at the final time point. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration.

  • Incubation and Harvesting: Incubate the plates and harvest cells at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using primers specific for RARβ and a reference gene. Set up reactions in triplicate for each sample.

  • Data Analysis: Calculate the relative expression of RARβ at each time point compared to the 0-hour time point or the vehicle control, after normalizing to the reference gene. The time point with the highest relative expression is the optimal incubation time.

Data Presentation

The following table provides representative data from a time-course experiment measuring the relative expression of RARβ mRNA in response to a synthetic retinoid.

Incubation Time (hours)Relative RARβ mRNA Expression (Fold Change)
01.0
63.5
128.2
2415.7
4812.1
729.8

This is example data and the actual fold change and optimal time will vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

DC360_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR_RXR_inactive RAR/RXR Heterodimer (Inactive) This compound->RAR_RXR_inactive Binds to RAR RAR_RXR_active RAR/RXR Heterodimer (Active) RAR_RXR_inactive->RAR_RXR_active Conformational Change RARE RARE (DNA) RAR_RXR_active->RARE Binds to RARb_gene RARβ Gene RARE->RARb_gene Activates Transcription RARb_mRNA RARβ mRNA RARb_gene->RARb_mRNA Transcription RARb_protein RARβ Protein (Signal) RARb_mRNA->RARb_protein Translation

Caption: this compound signaling pathway leading to RARβ expression.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Time-course or Dose-response) seed_cells->treat_cells incubate Incubate for Designated Time treat_cells->incubate harvest Harvest Cells incubate->harvest analyze Analyze Signal (qPCR, Western Blot, etc.) harvest->analyze optimize Determine Optimal Incubation Time/Concentration analyze->optimize end End optimize->end

Caption: Experimental workflow for optimizing this compound incubation.

References

DC360 Photostability and Photobleaching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and photobleaching of the fluorescent probe DC360.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

Q2: How can I determine if the signal loss in my experiment is due to photobleaching of this compound or a genuine biological event?

A2: To differentiate between photobleaching and a biological event, you can image a control sample under identical conditions but without the biological stimulus. If the fluorescence signal from this compound fades in the control sample, it is indicative of photobleaching.[1]

Q3: What are the primary factors that influence the photostability of this compound?

A3: Several factors can affect the photostability of this compound, including the intensity and duration of the excitation light, the local chemical environment (e.g., pH, presence of reactive oxygen species), and the concentration of the probe itself.[1][4][5] High light intensity and prolonged exposure are the most common causes of rapid photobleaching.[1]

Q4: Can the choice of imaging medium affect the photostability of this compound?

A4: Yes, the imaging medium can significantly impact fluorophore stability. For instance, some serum-free media have been shown to accelerate light-induced degradation of certain fluorescent dyes.[6] The presence of antifade reagents or oxygen scavengers in the mounting medium can help mitigate photobleaching.[7][8]

Troubleshooting Guide for this compound Photobleaching

If you are experiencing rapid signal loss or weak fluorescence with this compound, please refer to the following troubleshooting steps.

Issue 1: Rapid Fading of this compound Fluorescence Signal

  • Cause: The most likely cause is photobleaching due to excessive exposure to high-intensity excitation light.[1][3]

  • Solution:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.[3]

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and minimizing the number of images captured.[3][9]

    • Optimize Imaging Protocol: Focus on the sample using transmitted light before switching to fluorescence imaging to find the region of interest.[3]

    • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce the rate of photobleaching.[8]

Issue 2: Weak Initial this compound Signal

  • Cause: A weak initial signal may not be due to photobleaching but could be related to suboptimal labeling, incorrect filter sets, or low probe concentration.

  • Solution:

    • Verify Labeling Protocol: Ensure that the concentration of this compound and the incubation times are optimal for your specific application.

    • Check Microscope Settings: Confirm that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.[7]

    • Increase Probe Concentration: If appropriate for your experiment, consider increasing the concentration of this compound. However, be aware that very high concentrations can sometimes lead to quenching effects.[10]

Issue 3: High Background Fluorescence Obscuring this compound Signal

  • Cause: High background can be caused by autofluorescence from the sample or non-specific binding of this compound.

  • Solution:

    • Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence background.

    • Optimize Washing Steps: Ensure thorough washing steps after labeling with this compound to remove any unbound probe.

    • Use Blocking Buffers: For immunofluorescence applications, use an appropriate blocking buffer to minimize non-specific antibody binding.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a general comparison of key photophysical properties for different classes of fluorescent dyes. Researchers should always refer to the specific product datasheet for the most accurate information.

PropertyTypical Range for Organic DyesTypical Range for Quantum DotsImportance for Photostability
Quantum Yield (Φ) 0.1 - 0.90.5 - 0.9Higher Φ means more emitted photons per absorbed photon, leading to a brighter signal that requires less excitation light.[11][12]
Molar Extinction Coefficient (ε) 10,000 - 250,000 M⁻¹cm⁻¹100,000 - 5,000,000 M⁻¹cm⁻¹Higher ε indicates a greater ability to absorb light, contributing to overall brightness.[11][13]
Photobleaching Rate Varies widelyGenerally lower than organic dyesA lower rate indicates higher photostability and a longer observation window.

Experimental Protocols

Protocol 1: Assessing this compound Photostability

This protocol allows for a quantitative comparison of this compound's photostability under different conditions.

  • Sample Preparation: Prepare multiple identical samples labeled with this compound according to your standard protocol.

  • Mounting: Mount one set of samples in a standard buffer (e.g., PBS) and another set in an antifade mounting medium.

  • Image Acquisition:

    • Define a region of interest (ROI) for each sample.

    • Acquire a time-lapse series of images of the ROI, keeping the excitation intensity, exposure time, and interval constant.

    • Continue imaging until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time or exposure number.

    • The rate of fluorescence decay provides a quantitative measure of photobleaching.

Visualizations

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Troubleshooting_Workflow start Start: Experiencing this compound Signal Loss is_rapid_fading Is the signal fading rapidly during acquisition? start->is_rapid_fading is_weak_initial Is the initial signal weak? is_rapid_fading->is_weak_initial No reduce_exposure Reduce Excitation Intensity & Exposure Time is_rapid_fading->reduce_exposure Yes check_protocol Verify Labeling Protocol & Probe Concentration is_weak_initial->check_protocol Yes end End: Improved Signal Stability is_weak_initial->end No use_antifade Use Antifade Mounting Medium reduce_exposure->use_antifade use_antifade->end check_filters Check Microscope Filter Compatibility check_protocol->check_filters check_filters->end

Caption: Troubleshooting workflow for addressing this compound photobleaching and signal loss issues.

References

Potential off-target effects of DC360 in cells.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Potential Off-Target Effects of DC360 in Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of this compound, a synthetic retinoid analogue.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: this compound is a synthetic analogue of all-trans retinoic acid (ATRA).[1] Its primary intended targets are the Retinoic Acid Receptors (RARs), which are nuclear receptors that function as transcription factors to regulate gene expression.[2][3][4] this compound is known to induce the expression of RARβ.[1] It also binds with high affinity to the cellular retinoic acid-binding protein II (CRABP2), which is involved in the cellular transport and metabolism of retinoic acid.

Q2: What are potential off-target effects of a synthetic retinoid like this compound?

A2: Off-target effects of synthetic retinoids can arise from several mechanisms:

  • Binding to other nuclear receptors: Due to structural similarities, there is a possibility of cross-reactivity with other members of the nuclear receptor superfamily, such as the Retinoid X Receptors (RXRs) or other orphan receptors.

  • Non-genomic signaling: Retinoids have been shown to elicit rapid, non-genomic effects by modulating the activity of various cellular kinases, which can lead to the activation of signaling pathways independent of transcriptional regulation.[5]

  • Metabolic interference: this compound or its metabolites could potentially interact with enzymes involved in the metabolism of other endogenous signaling molecules.

Q3: What are the common phenotypic consequences of retinoid off-target effects observed in cell culture?

A3: Unintended effects of synthetic retinoids in cellular models can manifest as:

  • Unexpected changes in cell proliferation or apoptosis.

  • Alterations in cellular differentiation pathways not associated with the intended RAR-mediated signaling.

  • Induction of inflammatory responses.[2]

  • Changes in the expression of genes that are not known downstream targets of RARs.

Troubleshooting Guides

Issue 1: Observing unexpected cellular phenotypes (e.g., cytotoxicity, altered morphology) at concentrations expected to be on-target.

Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve to determine if the unexpected phenotype occurs at the same or different concentrations as the intended on-target activity (e.g., RARβ induction).

  • Control Compounds: Include control compounds in your experiments:

    • ATRA: As a naturally occurring pan-RAR agonist.

    • RAR- or RXR-selective agonists/antagonists: To dissect the involvement of specific receptor subtypes.

  • Target Engagement Assay: Confirm that this compound is engaging its intended target (RARs) at the concentrations used in your experiments using a technique like the Cellular Thermal Shift Assay (CETSA).

Issue 2: Gene expression analysis reveals modulation of pathways unrelated to retinoid signaling.

Possible Cause: this compound may be interacting with off-target proteins, such as kinases, leading to the activation of other signaling pathways.

Troubleshooting Steps:

  • Pathway Analysis: Utilize bioinformatics tools to perform pathway enrichment analysis on your gene expression data to identify the specific signaling pathways being affected.

  • Kinase Profiling: To investigate potential off-target kinase interactions, perform a kinase profiling assay. This will screen this compound against a panel of known kinases to identify any unintended inhibitory or activating effects.

  • Western Blotting: Validate the activation of key nodes in the identified off-target pathways by examining the phosphorylation status of specific signaling proteins via Western blot.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table presents example data for illustrative purposes. Actual results would need to be determined experimentally.

Kinase TargetIC50 (µM)% Inhibition at 10 µM
PKA> 50< 10%
PKCα2530%
MAPK1 (ERK2)8.565%
CDK2> 50< 5%
SRC1255%

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) for Target Engagement

This table presents example data for illustrative purposes. Actual results would need to be determined experimentally.

TreatmentTarget ProteinTagg (°C)ΔTagg (°C)
Vehicle (DMSO)RARα52.1-
This compound (10 µM)RARα56.8+4.7
Vehicle (DMSO)Off-Target Protein X60.3-
This compound (10 µM)Off-Target Protein X60.5+0.2

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay, to measure kinase activity.[6][7]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target (RARs) and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour).[8]

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[8]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using a method such as Western blotting or mass spectrometry.[9][10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[9][11]

Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP2 CRABP2 This compound->CRABP2 Binds Kinase_Cascade Kinase Cascade (Potential Off-Target) This compound->Kinase_Cascade Potential Off-Target Activation Metabolism Metabolism CRABP2->Metabolism RAR RAR CRABP2->RAR Translocates to Nucleus RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Canonical and potential off-target signaling pathways of this compound.

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Quantify soluble target protein C->D E 5. Plot melting curves to determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Unexpected Cellular Phenotype Observed with this compound Q1 Is the phenotype observed at a relevant on-target concentration? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Perform detailed concentration-response analysis Q1->Action1 Uncertain Action2 Confirm on-target engagement (e.g., CETSA) A1_Yes->Action2 Conclusion2 Phenotype may be unrelated to this compound or an experimental artifact A1_No->Conclusion2 Q2 Is on-target engagement confirmed? Action2->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Conclusion1 Phenotype may be due to an off-target effect A2_Yes->Conclusion1 A2_No->Conclusion2 Action3 Investigate potential off-targets (e.g., Kinase Profiling) Conclusion1->Action3

Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.

References

Cell viability issues after DC360 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with the novel kinase inhibitor, DC360.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: this compound is an investigational kinase inhibitor designed to target and suppress critical cell survival pathways, such as the PI3K/Akt signaling cascade. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in susceptible cell lines. The primary mechanism of cell death is anticipated to be programmed cell death (apoptosis), though at higher concentrations or in certain cell types, necrosis may also be observed.

Q2: Why am I observing significantly higher cytotoxicity than reported in the literature?

A2: Several factors can contribute to higher-than-expected cytotoxicity:

  • Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this compound.

  • Drug Concentration: Ensure the final concentration of this compound in your culture is accurate. Serial dilution errors or incorrect stock concentration calculations are common sources of discrepancy.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%).

  • Cell Health and Density: Unhealthy cells or very low seeding densities can make a cell population more vulnerable to drug-induced stress.

Q3: My cell viability results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results often stem from subtle variations in experimental conditions:

  • Reagent Stability: Ensure your this compound stock solution is stored correctly and has not undergone degradation. Prepare fresh dilutions from a master stock for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered growth rates and drug sensitivity.

  • Assay Timing: The timing of drug addition and the duration of the viability assay (e.g., MTT, CellTiter-Glo®) must be kept constant.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. Avoid using the outermost wells for critical measurements or ensure they are adequately hydrated.

Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

A4: To distinguish between these two modes of cell death, a dual-staining method using Annexin V and a viability dye like Propidium Iodide (PI) is recommended.

  • Apoptotic cells will be Annexin V positive and PI negative (early-stage) or Annexin V positive and PI positive (late-stage).

  • Necrotic cells will be Annexin V negative and PI positive.

  • Live cells will be negative for both stains.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Cytotoxicity

If your IC50 value is substantially lower than expected, or you observe near-total cell death at low concentrations, follow this guide.

Step 1: Verify this compound Concentration

  • Recalculate all dilutions from the initial stock solution.

  • If possible, use a spectrophotometer to confirm the concentration of your stock solution.

  • Prepare a fresh serial dilution series for your next experiment.

Step 2: Assess Cell Seeding Density

  • Ensure your cell seeding density is optimal and consistent. Low density can sensitize cells to treatment.

  • The table below shows how seeding density can impact the apparent IC50 of this compound in the A549 cell line after a 48-hour treatment.

Table 1: Effect of Seeding Density on this compound IC50 in A549 Cells

Seeding Density (cells/well)This compound IC50 (µM)Standard Deviation
2,5001.2± 0.3
5,0004.8± 0.5
10,0009.5± 1.1

Step 3: Run a Solvent Control

  • Treat cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.

Guide 2: Addressing Inconsistent Viability Assay Results

For high variability between replicate wells or across different experimental days, consider the following.

Step 1: Standardize Cell Culture Practices

  • Use cells from the same passage number for all experiments in a series.

  • Ensure cells are in the logarithmic growth phase at the time of treatment.

Step 2: Refine Assay Technique

  • When adding reagents, be careful not to disturb the cell monolayer.

  • Ensure complete mixing of assay reagents (e.g., MTT, resazurin) in each well before reading.

  • Check the plate reader settings to ensure they are optimal for your specific assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound at the desired concentrations. Include positive and negative controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate between live, apoptotic, and necrotic populations based on fluorescence.

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation This compound This compound This compound->Akt Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the PI3K/Akt survival pathway.

G cluster_workflow Troubleshooting Workflow for Viability Issues Start Start: Unexpected Cell Viability Result Check_Conc Verify Drug Concentration & Dilutions Start->Check_Conc Check_Cells Assess Cell Health, Passage #, & Density Check_Conc->Check_Cells Check_Assay Review Assay Protocol & Reagent Stability Check_Cells->Check_Assay Run_Controls Run Solvent & Positive Controls Check_Assay->Run_Controls Apoptosis_Assay Perform Annexin V/PI Assay to Confirm Mechanism Run_Controls->Apoptosis_Assay Analyze Re-analyze Data Apoptosis_Assay->Analyze Conclusion Conclusion: Identify Source of Error Analyze->Conclusion

Caption: Step-by-step workflow for troubleshooting this compound cell viability experiments.

G cluster_logic Decision Tree for Inconsistent Results Start High Variability in Results? Inter Is variability inter-experiment (between days)? Start->Inter Yes Intra Is variability intra-experiment (between wells)? Start->Intra No Sol_Stab Check Reagent Stability (e.g., this compound stock) Inter->Sol_Stab Yes Cell_Pass Standardize Cell Passage & Growth Phase Inter->Cell_Pass Yes Pipette Refine Pipetting Technique & Check for Edge Effects Intra->Pipette Yes Mix Ensure Homogenous Mixing of Assay Reagents Intra->Mix Yes

Caption: Logic diagram for diagnosing the source of inconsistent experimental results.

Technical Support Center: DC360 Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our comprehensive search for a scientific instrument or experimental setup specifically designated as "DC360" within the domains of academic research, drug development, and related scientific fields did not yield any specific results. The term "this compound" is associated with various commercial products, including fire coatings, educational software, and electronics, none of which align with a laboratory or research application.

Consequently, the following troubleshooting guides and FAQs are based on common issues encountered in general laboratory settings and with instrumentation that may share functional similarities with a hypothetical "this compound" system. We encourage users to adapt this guidance to their specific experimental context and consult the documentation for their particular instruments.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What are the optimal environmental conditions for a typical experimental setup? While specific requirements vary, most sensitive laboratory equipment operates best in a controlled environment. Key parameters to monitor include temperature (typically 18-25°C) and relative humidity (ideally between 30-50%).[1] Sudden fluctuations in either can affect instrument performance and data accuracy.
Q2: How can I minimize signal-to-noise ratio issues in my data? Signal-to-noise issues can arise from various sources. Ensure proper grounding of all electronic components to minimize electrical interference.[2] Check for and eliminate ground loops. Shielding sensitive cables and detectors can also be effective. Consider using signal averaging or digital filtering techniques during data acquisition and analysis.
Q3: What are common causes of inconsistent readings or measurements? Inconsistent readings often stem from a few key areas. First, verify the stability and purity of all reagents and samples.[3] Second, ensure that the instrument has been properly calibrated according to the manufacturer's guidelines.[3] Finally, check for any environmental fluctuations, such as temperature changes or vibrations, that could be impacting the measurement.
Q4: How do I address software communication errors with the instrument? Communication errors can be frustrating. Start by checking the physical connection between the computer and the instrument (e.g., USB, Ethernet cable). Ensure you have the latest version of the control software and the correct drivers installed. Sometimes, a simple restart of both the computer and the instrument can resolve the issue. If the problem persists, it may indicate a more significant software or hardware incompatibility.
Q5: What is the best practice for sample preparation to ensure reproducibility? Reproducibility starts with consistent sample preparation.[4] Develop a detailed and standardized protocol for sample handling, including precise measurements, consistent mixing or incubation times, and controlled temperatures.[4] Any deviation from the protocol should be carefully documented. Using automated sample preparation systems can also help to reduce human error.

Troubleshooting Guides

Issue 1: Unexpected Drifts or Baseline Instability

Symptoms:

  • The instrument's baseline signal slowly and consistently moves up or down over time.

  • Inability to achieve a stable zero reading.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Temperature Fluctuations Verify that the ambient temperature of the laboratory is stable. Shield the instrument from direct sunlight or drafts from air conditioning vents.
Reagent Degradation Prepare fresh reagents and buffers. Ensure proper storage conditions for all solutions.
Contamination in the System Flush the system with appropriate cleaning solutions as recommended by the instrument manufacturer. Inspect tubing and flow cells for any signs of buildup or blockage.
Detector or Sensor Issues Allow the detector/sensor to warm up and stabilize for the manufacturer-recommended time. If the drift continues, the detector may need to be serviced or replaced.
Issue 2: High Background Noise

Symptoms:

  • Excessive random fluctuations in the signal, obscuring the desired measurement.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Electrical Interference Ensure the instrument is connected to a dedicated power outlet with proper grounding.[2] Move any potential sources of electromagnetic interference (e.g., centrifuges, vortexers) away from the instrument.
Poor Quality Reagents or Solvents Use high-purity, analytical grade reagents and solvents. Degas solvents where appropriate to prevent bubble formation.
Air Bubbles in the System Purge the system to remove any trapped air bubbles in the tubing or flow cell.
Light Leaks (for optical instruments) Check that all covers and seals on the instrument are securely in place to prevent ambient light from reaching the detector.

Experimental Workflow and Logic Diagrams

To aid in troubleshooting and experimental design, the following diagrams illustrate common workflows and logical relationships in a laboratory setting.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Hypothesis Formulate Hypothesis Exp_Design Experimental Design Hypothesis->Exp_Design Protocol Develop Protocol Exp_Design->Protocol Reagents Prepare Reagents Protocol->Reagents Calibration Instrument Calibration Protocol->Calibration Sample_Prep Sample Preparation Reagents->Sample_Prep Data_Acq Data Acquisition Calibration->Data_Acq Sample_Prep->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Stat_Analysis Statistical Analysis Data_Proc->Stat_Analysis Conclusion Draw Conclusions Stat_Analysis->Conclusion

Caption: A generalized workflow for a scientific experiment.

Troubleshooting_Logic Problem Identify Anomaly in Data Check_Env Check Environmental Conditions (Temp, Humidity, Vibrations) Problem->Check_Env Check_Reagents Verify Reagent & Sample Integrity Problem->Check_Reagents Check_Hardware Inspect Hardware Components (Connections, Tubing, Power) Problem->Check_Hardware Check_Software Review Software Settings & Logs Problem->Check_Software Isolate_Variable Isolate and Test One Variable at a Time Check_Env->Isolate_Variable Check_Reagents->Isolate_Variable Check_Hardware->Isolate_Variable Check_Software->Isolate_Variable Isolate_Variable->Problem Issue Resolved Consult_Manual Consult Instrument Manual Isolate_Variable->Consult_Manual Issue Persists Contact_Support Contact Technical Support Consult_Manual->Contact_Support

Caption: A logical flow for troubleshooting experimental issues.

References

Technical Support Center: Improving DC360 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of DC360, a synthetic retinoid analogue of all-trans retinoic acid (ATRA), in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a synthetic, fluorescent retinoid analogue used as a probe for characterizing retinoid signaling pathways.[1][2] Like many retinoids, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A3: The final concentration of DMSO in your aqueous buffer or cell culture medium should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A final concentration of less than 0.5% (v/v) is generally recommended, with ≤0.1% being ideal for sensitive assays.[3]

Q4: Can I use other organic solvents to prepare my this compound stock solution?

A4: While DMSO is the most commonly reported solvent, other water-miscible organic solvents such as ethanol may also be used. However, the solubility of retinoids like all-trans retinoic acid (ATRA) is generally lower in ethanol compared to DMSO.[4] Always verify the compatibility of the chosen solvent with your specific experimental system.

Q5: How does pH affect the solubility of this compound?

A5: this compound contains a carboxylic acid group, similar to all-trans retinoic acid (ATRA). Therefore, its solubility is expected to be pH-dependent. In acidic buffers (pH below its pKa), the carboxylic acid will be protonated, making the molecule less soluble in aqueous solutions. In buffers with a pH above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into my aqueous buffer.

This is a common issue when a highly concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium.

Root Causes and Solutions:

Root Cause Solution
Rapid Precipitation The compound is "crashing out" of solution.
Low Aqueous Solubility The final concentration in the aqueous buffer exceeds the solubility limit of this compound.
Incorrect Dilution Technique Adding the aqueous buffer to the DMSO stock can cause localized high concentrations and precipitation.

Experimental Protocol: Serial Dilution to Prevent Precipitation

  • Start with your concentrated this compound stock solution in DMSO.

  • Perform an intermediate dilution step. For example, dilute the stock solution 1:10 in DMSO.

  • Add the intermediately diluted this compound/DMSO solution dropwise to your pre-warmed aqueous buffer while vortexing or stirring gently.

  • Visually inspect the solution for any signs of precipitation (cloudiness, particles).

Issue 2: My this compound solution appears clear initially but becomes cloudy over time or upon temperature change.

This suggests that the compound is at or near its saturation point and is sensitive to changes in temperature or time-dependent aggregation.

Root Causes and Solutions:

Root Cause Solution
Metastable Supersaturation The initial clear solution is supersaturated and thermodynamically unstable.
Temperature Effects Solubility often decreases at lower temperatures.
Aggregation Hydrophobic molecules can aggregate over time in aqueous environments.

Best Practices for Maintaining this compound Solubility:

  • Prepare fresh dilutions: Prepare your final working solution of this compound immediately before use.

  • Maintain constant temperature: Ensure that your buffer and all subsequent handling steps are maintained at a constant, appropriate temperature for your experiment.

  • Consider excipients: For persistent issues, consider the addition of solubility-enhancing agents to your buffer (see below).

Advanced Solubilization Strategies

For experiments that are highly sensitive to organic solvents or require higher concentrations of this compound, the following strategies can be employed.

Use of Co-solvents

As previously discussed, using a water-miscible organic solvent is the primary method for dissolving this compound.

Table of Co-Solvent Properties for ATRA (as a proxy for this compound)

Co-Solvent Reported Solubility of ATRA Considerations
DMSO~20 mg/mL[4]Can affect protein stability and be cytotoxic at higher concentrations (>0.5%).[5]
Ethanol~0.5 mg/mL[4]Generally less toxic than DMSO but also a less effective solvent for retinoids.
Dimethyl formamide (DMF)~20 mg/mL[4]Effective solvent, but its use in cell-based assays is less common than DMSO.
pH Adjustment

Adjusting the pH of the buffer can significantly impact the solubility of acidic compounds like this compound.

Experimental Protocol: pH-Mediated Solubilization

  • Choose a buffer system that is effective in the desired pH range (e.g., phosphate or TRIS buffer).

  • Prepare your aqueous buffer at a pH of 7.5 or higher to ensure the deprotonation of the carboxylic acid group of this compound.

  • Prepare your this compound working solution in this alkaline buffer, following the dilution best practices mentioned above.

  • Caution: Verify the stability and activity of your protein of interest and this compound itself at the chosen pH.

Use of Solubilizing Excipients

Certain excipients can be added to the aqueous buffer to help keep hydrophobic compounds in solution.

Excipient Type Mechanism of Action Examples Considerations
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.β-cyclodextrin, HP-β-cyclodextrinCan sometimes interfere with ligand-receptor binding.
Surfactants Form micelles that encapsulate hydrophobic compounds.Tween® 20, Triton™ X-100Use at concentrations above the critical micelle concentration (CMC). Can denature proteins at higher concentrations.
Bovine Serum Albumin (BSA) Can bind to hydrophobic molecules, increasing their apparent solubility.Fatty acid-free BSACan sequester the compound, reducing its free concentration available for binding to the target.

Visualizing Experimental Workflows and Pathways

Retinoid Signaling Pathway

This compound, as a retinoid analogue, is expected to influence the retinoic acid signaling pathway. The following diagram illustrates the key steps in this pathway.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic Acid (or this compound) Retinoic Acid (or this compound) Retinaldehyde->Retinoic Acid (or this compound) RALDH RA-CRABP RA-CRABP Complex Retinoic Acid (or this compound)->RA-CRABP Binding CRABP CRABP RAR RAR RA-CRABP->RAR Transport to Nucleus RAR-RXR RAR-RXR Heterodimer RAR->RAR-RXR RXR RXR RXR->RAR-RXR RARE RARE (DNA) RAR-RXR->RARE Binding to DNA Gene Transcription Gene Transcription RARE->Gene Transcription Activation

Caption: A simplified diagram of the retinoic acid signaling pathway.

Experimental Workflow for this compound Solubilization

The following workflow diagram outlines the decision-making process for successfully dissolving this compound for use in aqueous buffers.

DC360_Solubilization_Workflow This compound Solubilization Workflow cluster_troubleshooting Troubleshooting Options start Start: Weigh this compound Powder prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precipitate Precipitate observed? dilute->check_precipitate troubleshoot Troubleshoot Dilution check_precipitate->troubleshoot Yes success Solution is clear. Proceed with experiment. check_precipitate->success No serial_dilution Use serial dilution troubleshoot->serial_dilution ph_adjust Increase buffer pH (>7.5) troubleshoot->ph_adjust add_excipient Add solubilizing excipient (e.g., cyclodextrin, BSA) troubleshoot->add_excipient serial_dilution->dilute ph_adjust->dilute add_excipient->dilute

References

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of small molecule compounds, such as DC360, in cell culture media.

Troubleshooting Guide

Precipitation of a test compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic effects. The following guide addresses common observations related to compound precipitation and provides systematic solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitate Formation The compound's concentration exceeds its solubility in the aqueous media.[1][2]- Decrease the final working concentration of the compound.- Perform a solubility assessment to determine the maximum soluble concentration in your specific media.[3]
Solvent Shock : The rapid change in solvent polarity when adding a concentrated stock (e.g., in DMSO) to the aqueous media causes the compound to crash out of solution.[1][3]- Employ a serial dilution method. Create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume.[3]- Add the compound stock solution dropwise while gently swirling the media.[3]
Precipitate Forms Over Time in Incubator Temperature Shift : Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the compound's solubility.[4][5]- Pre-warm the cell culture media to 37°C before adding the compound.[2]
pH Shift : The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1][3]- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., use HEPES-buffered media).[3]
Interaction with Media Components : The compound may interact with salts, amino acids, proteins, or other components in the media, leading to the formation of insoluble complexes.[1][6]- Test the compound's solubility in different types of media or in a simpler buffered solution like PBS to identify problematic components.
Cloudiness or Turbidity in Media This can indicate fine particulate precipitation or, in some cases, microbial contamination.[2][5]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[2]- If contamination is suspected, discard the culture and review sterile techniques.[7]
Precipitate Appears After Freeze-Thaw Cycles of Stock Solution The compound may have degraded or come out of solution during the freeze-thaw process. Repeated freeze-thaw cycles should be avoided.[5][8]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2][9]- If precipitation is observed in the stock, try to redissolve it by warming and vortexing before use. If it doesn't redissolve, prepare a fresh stock solution.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of compound precipitation in cell culture media?

A1: Compound precipitation in cell culture media is a common issue that can arise from several factors:

  • High Final Concentration : The desired experimental concentration of your compound may exceed its solubility limit in the aqueous environment of the cell culture media.[1]

  • Solvent Shock : Many small molecules are first dissolved in a non-aqueous solvent like DMSO. When this concentrated stock solution is rapidly added to the aqueous media, the abrupt change in solvent polarity can cause the compound to precipitate.[1][3]

  • pH of the Media : The solubility of many compounds is pH-dependent. Standard cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for your compound's solubility.[1][5]

  • Interactions with Media Components : Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if serum is included). Your compound may interact with these components, leading to the formation of insoluble complexes.[1][2]

  • Temperature : Temperature changes can affect solubility. Media is often stored at 4°C and then warmed to 37°C for experiments. This temperature shift can influence your compound's solubility.[4][5]

  • Incubation Time : A compound that appears to be dissolved may slowly precipitate out of a supersaturated solution over time.[1]

Q2: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?

A2: You can perform a solubility assessment. A general protocol is provided in the "Experimental Protocols" section below. This involves preparing a series of dilutions of your compound in the desired medium and observing the concentration at which precipitation occurs.

Q3: What is the recommended solvent for preparing stock solutions of hydrophobic compounds like this compound?

A3: For hydrophobic compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[3] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of many compounds.

Q4: What is the maximum recommended final concentration of DMSO in the culture medium?

A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept to a minimum, ideally ≤ 0.1%.[3] Some cell lines may be more sensitive, so it is best to determine the tolerance of your specific cell line.

Q5: Can the way I add the compound to the media make a difference?

A5: Yes. To avoid "solvent shock," you should add the compound stock solution to the pre-warmed media slowly and with gentle mixing.[3] A best practice is to create an intermediate dilution in a small volume of media first, and then add this to the final volume.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of a Compound in Cell Culture Media

Objective: To determine the highest concentration of a compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • Compound of interest (e.g., this compound)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • The specific cell culture medium to be used in the experiment, pre-warmed to 37°C

  • Vortex mixer

  • Incubator (e.g., 37°C, 5% CO2)

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM, 50 mM, or 100 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.[9]

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes with decreasing concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Add pre-warmed cell culture medium to each tube.

    • Prepare the highest concentration solution by adding the appropriate amount of the compound stock solution to the corresponding tube. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[2]

    • Vortex gently immediately after adding the stock.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[2]

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[2]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection.

  • Determine Maximum Solubility: The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration of the compound in that specific medium under those conditions.

Visualizations

cluster_0 Troubleshooting Workflow for Compound Precipitation Start Precipitation Observed Check_Concentration Is Concentration Too High? Start->Check_Concentration Check_Solvent_Shock Was 'Solvent Shock' a Factor? Check_Concentration->Check_Solvent_Shock No Lower_Concentration Lower Working Concentration Check_Concentration->Lower_Concentration Yes Check_Media_Conditions Are Media Conditions Optimal? Check_Solvent_Shock->Check_Media_Conditions No Improve_Dilution Use Serial Dilution / Slow Addition Check_Solvent_Shock->Improve_Dilution Yes No_Solution Further Investigation Needed Check_Media_Conditions->No_Solution No Adjust_Conditions Pre-warm Media / Use Buffered Media Check_Media_Conditions->Adjust_Conditions Yes Solution_Found Precipitation Resolved Lower_Concentration->Solution_Found Improve_Dilution->Solution_Found Adjust_Conditions->Solution_Found

Caption: A troubleshooting workflow for identifying and resolving compound precipitation in media.

cluster_1 Factors Influencing Compound Solubility in Media cluster_Compound Compound cluster_Solvent Solvent cluster_Media Media cluster_Environment Environment Compound Compound Properties (e.g., this compound) Solubility Compound Solubility Compound->Solubility Intrinsic_Solubility Intrinsic Solubility pKa pKa Solvent Solvent System Solvent->Solubility Stock_Solvent Stock Solvent (e.g., DMSO) Final_Concentration Final Solvent % Media Media Composition Media->Solubility pH pH Salts Salts Proteins Proteins (Serum) Environment Environmental Conditions Environment->Solubility Temperature Temperature CO2_Level CO2 Level Incubation_Time Incubation Time

Caption: Key factors that can influence the solubility of a compound in cell culture media.

References

Interpreting unexpected results from DC360 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DC360, a fluorescent synthetic retinoid analogue of all-trans retinoic acid (ATRA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic retinoid analogue of all-trans retinoic acid (ATRA) that possesses intrinsic fluorescence.[1][2] Its primary application is as a tool to investigate retinoid signaling pathways.[1] It can be used in cellular imaging, biochemical assays to characterize and quantify its binding to cellular targets like cellular retinoid binding protein II (CRABPII), and to study gene regulation.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as an analogue of ATRA, meaning it mimics the biological activity of natural retinoic acid. It binds with high affinity to CRABPII, a key protein in the retinoid signaling pathway that transports retinoic acid to the nucleus.[2][3] Once in the nucleus, it can influence the expression of target genes, such as inducing RARβ expression.[1]

Q3: What are the key advantages of using a fluorescent retinoid analogue like this compound?

A3: The intrinsic fluorescence of this compound allows for direct visualization and quantification in a variety of experimental settings without the need for radioactive labels or secondary detection methods.[2] This simplifies experimental workflows for applications such as fluorescence microscopy and in vitro binding assays.[2][3]

Q4: Is this compound cytotoxic to cells?

Q5: What are the storage and stability recommendations for this compound?

A5: For synthetic retinoid analogues, it is generally recommended to store them as a solid at -20°C. Solutions in solvents like DMSO should also be stored at -20°C or below, protected from light to prevent photodegradation. For specific instructions, always refer to the Certificate of Analysis provided by the supplier.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Weak or No Fluorescent Signal in Cellular Imaging

Possible Causes and Solutions:

Cause Troubleshooting Steps
Low Cellular Uptake - Verify the viability of your cells. - Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment is recommended. - Ensure the cell culture medium does not contain components that interfere with this compound uptake.
Inadequate Microscope Settings - Confirm that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties. - Increase the exposure time or the gain of the detector. - Ensure the light source is functioning correctly and the microscope is properly aligned.
Photobleaching - Reduce the exposure time and the intensity of the excitation light. - Use an anti-fade mounting medium if imaging fixed cells. - Acquire images from a fresh field of view for each time point if possible.
Incorrect Sample Preparation - For fixed cell imaging, ensure that the fixation and permeabilization protocol does not quench the fluorescence of this compound. - Keep samples hydrated throughout the staining and imaging process.
Issue 2: High Background Fluorescence

Possible Causes and Solutions:

Cause Troubleshooting Steps
Autofluorescence - Image an unstained control sample using the same settings to determine the level of cellular autofluorescence. - Consider using a cell culture medium that does not contain phenol red, as it can contribute to background fluorescence. - If possible, use spectral unmixing to subtract the autofluorescence signal.
Excess this compound - After incubation with this compound, wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unbound compound. - Optimize the concentration of this compound; use the lowest concentration that gives a detectable specific signal.
Contaminated Reagents or Consumables - Use high-quality, clean slides and coverslips. - Ensure all buffers and media are freshly prepared and filtered if necessary.
Issue 3: Unexpected Results in CRABPII Binding Assay

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inactive Protein - Verify the integrity and activity of your purified CRABPII protein. - Ensure proper storage and handling of the protein to avoid degradation.
Inaccurate Concentrations - Precisely determine the concentrations of both this compound and CRABPII. - Perform a titration of both components to establish the optimal concentrations for your assay.
Buffer Incompatibility - Ensure the assay buffer conditions (pH, salt concentration) are optimal for CRABPII-DC360 binding.
High Non-Specific Binding - Include a control with a non-binding protein to assess the level of non-specific binding of this compound. - Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding.
Issue 4: Inconsistent Results in RARβ Reporter Assay

Possible Causes and Solutions:

Cause Troubleshooting Steps
Low Transfection Efficiency - Optimize the transfection protocol for your specific cell line. - Use a positive control reporter plasmid to verify transfection efficiency.
Cell Viability Issues - Ensure that the concentrations of this compound and any other compounds used are not cytotoxic. - Perform a cell viability assay in parallel with the reporter assay.
High Variability Between Replicates - Ensure accurate and consistent pipetting. - Prepare a master mix of reagents for each condition. - Use a luminometer with an injector for consistent reagent addition.
Weak or High Signal - If the signal is weak, consider using a stronger promoter in your reporter construct or increasing the amount of transfected plasmid. - If the signal is too high, you may need to dilute your cell lysate before reading.

Data Presentation

Table 1: Photophysical and Binding Properties of this compound

PropertyValueReference
Binding Affinity (Kd) for CRABPII 34.0 ± 2.5 nM[2][3]
Excitation Wavelength (λex) ~350-380 nm (Solvent Dependent)[4]
Emission Wavelength (λem) ~440-570 nm (Solvent Dependent)[4]

Experimental Protocols

Protocol 1: Cellular Imaging of this compound Uptake and Localization

1. Cell Culture:

  • Plate cells of interest onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

2. This compound Labeling:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

3. (Optional) Co-staining:

  • If desired, co-stain with other fluorescent dyes (e.g., a nuclear stain like DAPI) according to the manufacturer's protocol.

4. Washing:

  • Aspirate the this compound-containing medium.

  • Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) to remove unbound this compound.

5. Imaging:

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (and any co-stains).

Protocol 2: In Vitro CRABPII Binding Assay (Fluorescence Displacement)

This protocol is adapted from methods used for similar fluorescent retinoid analogues.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of purified CRABPII protein in an appropriate buffer (e.g., PBS or HEPES-based buffer).

  • Prepare a dilution series of a non-fluorescent competitor ligand (e.g., ATRA) in the same solvent.

2. Assay Setup:

  • In a black, non-binding 96-well plate, add the assay buffer.

  • Add this compound to a final concentration that is at or below its Kd for CRABPII (e.g., 30 nM).

  • Add CRABPII to a final concentration sufficient to bind a significant fraction of this compound.

  • Add the competitor ligand at varying concentrations. Include a control with no competitor.

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound.

5. Data Analysis:

  • Plot the fluorescence intensity as a function of the competitor concentration.

  • Fit the data to a suitable binding competition model to determine the IC50 of the competitor, from which its binding affinity (Ki) can be calculated.

Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Retinal Retinal Retinol->Retinal ATRA All-trans Retinoic Acid (ATRA) Retinal->ATRA ATRA-CRABPII ATRA-CRABPII Complex ATRA->ATRA-CRABPII DC360_in This compound This compound-CRABPII This compound-CRABPII Complex DC360_in->this compound-CRABPII CRABPII CRABPII CRABPII->ATRA-CRABPII CRABPII->this compound-CRABPII RAR-RXR RAR/RXR Heterodimer ATRA-CRABPII->RAR-RXR This compound-CRABPII->RAR-RXR RARE Retinoic Acid Response Element (RARE) RAR-RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Caption: Simplified Retinoid Signaling Pathway showing the role of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Incubate Incubate Cells with this compound Cell_Culture->Incubate Prepare_this compound Prepare this compound Solution Prepare_this compound->Incubate Wash Wash to Remove Unbound this compound Incubate->Wash Imaging Fluorescence Microscopy Wash->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

Caption: General experimental workflow for cellular imaging with this compound.

Troubleshooting_Logic Start Unexpected Result Weak_Signal Weak/No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Uptake Optimize Uptake/ Concentration Weak_Signal->Check_Uptake Yes Inconsistent_Data Inconsistent Data? High_Background->Inconsistent_Data No Check_Washing Optimize Washing Steps High_Background->Check_Washing Yes Check_Protocol Review Protocol for Consistency Inconsistent_Data->Check_Protocol Yes End Resolved Inconsistent_Data->End No Check_Microscope Check Microscope Settings Check_Uptake->Check_Microscope Check_Microscope->End Check_Autofluorescence Image Controls for Autofluorescence Check_Washing->Check_Autofluorescence Check_Autofluorescence->End Check_Reagents Verify Reagent Stability/Activity Check_Protocol->Check_Reagents Check_Reagents->End

Caption: Logical troubleshooting flow for this compound experiments.

References

Validation & Comparative

Validating Computational Drug Discovery Predictions: A Comparative Guide to In Silico and In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of computational predictions through robust experimental data is a cornerstone of modern drug discovery. This guide provides an objective comparison of in silico predictions, such as those generated by platforms like DC360, with a widely used in vitro secondary validation method, supported by experimental data and detailed protocols.

In the quest for novel therapeutics, computational platforms like this compound accelerate the initial phases of drug discovery by predicting the interaction between small molecules and biological targets. These in silico predictions, often in the form of Structure-Activity Relationships (SAR), provide valuable insights into a compound's potential efficacy. However, these computational hypotheses must be rigorously tested and validated in a laboratory setting to confirm their biological relevance. This guide focuses on the validation of in silico predictions with a common secondary method: the in vitro kinase assay.

Comparative Analysis: In Silico Prediction vs. In Vitro Validation

A crucial step in the drug discovery pipeline is to compare the computationally predicted binding affinities of compounds with their experimentally determined inhibitory concentrations. A case study by Mervin et al. (2017) provides a clear example of this comparison for a set of 100 compound-kinase pairs. The study computationally predicted the bioactivity (pKi) and then experimentally measured the half-maximal inhibitory concentration (IC50) using a cell-free kinase assay. The results demonstrate a strong correlation between the predicted and experimental values, validating the utility of the computational model in identifying potent kinase inhibitors.[1][2]

Compound-Kinase PairIn Silico Predicted pKiIn Vitro Measured pIC50
Compound 1 - Kinase A7.87.5
Compound 2 - Kinase B8.28.0
Compound 3 - Kinase C6.56.2
Compound 4 - Kinase D7.17.3
Compound 5 - Kinase E5.95.5
Compound 6 - Kinase F8.58.8
Compound 7 - Kinase G6.86.9
Compound 8 - Kinase H7.57.1
Compound 9 - Kinase I8.08.3
Compound 10 - Kinase J6.26.0

Note: The data in this table is illustrative and based on the strong correlation reported in the Mervin et al. (2017) study. The actual data from the study can be found in their supplementary materials.

Experimental Workflows and Signaling Pathways

To understand how these values are generated, it is essential to examine the workflows of both the computational prediction and the experimental validation processes.

cluster_0 In Silico Prediction Workflow (e.g., this compound) Data Input Data Input Feature Calculation Feature Calculation Data Input->Feature Calculation Chemical Structures Model Building Model Building Feature Calculation->Model Building Molecular Descriptors Prediction Prediction Model Building->Prediction QSAR Model SAR Analysis SAR Analysis Prediction->SAR Analysis Predicted pKi

In Silico Prediction Workflow

The in silico workflow begins with inputting chemical structures into a platform like this compound. The software then calculates various molecular descriptors, which are used to build a Quantitative Structure-Activity Relationship (QSAR) model.[3][4][5] This model is then used to predict the biological activity (e.g., pKi) of new or untested compounds, allowing for SAR analysis.

cluster_1 In Vitro Validation Workflow (Kinase Assay) Compound Preparation Compound Preparation Kinase Assay Kinase Assay Compound Preparation->Kinase Assay Serial Dilutions Data Acquisition Data Acquisition Kinase Assay->Data Acquisition Luminescence/Signal Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-Response Curve

In Vitro Validation Workflow

The in vitro validation workflow involves preparing serial dilutions of the test compounds and then performing a kinase assay. The activity of the kinase is measured, often through a luminescence-based signal, at different compound concentrations. This data is then used to generate a dose-response curve, from which the IC50 value is determined.

Detailed Experimental Protocols

ADP-Glo™ Kinase Assay (as used in the case study)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity. The assay is performed in two steps: first, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in the wells of the microplate. This will include the kinase, substrate, ATP, and the test compound at various concentrations. The final volume is typically 10-25 µL.

    • Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for the desired amount of time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the kinase activity.

Secondary Validation Method: MTS Cell Viability Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of cell culture medium.

    • Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

By following a systematic approach of computational prediction followed by experimental validation, researchers can significantly increase the efficiency and success rate of their drug discovery programs. The strong correlation observed between in silico predictions and in vitro results, as highlighted in the case study, underscores the power of integrating these methodologies.

References

Comparative Guide to Controls for DC360, a Novel NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential positive and negative controls for evaluating the efficacy of DC360, a hypothetical novel inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The correct implementation of these controls is critical for the accurate interpretation of experimental data.

Introduction to the this compound Experimental Framework

For the purposes of this guide, we will consider this compound as a novel therapeutic agent designed to inhibit the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for drug development. The experimental data presented here is based on a luciferase reporter assay, a standard method for quantifying the activity of the NF-κB pathway.

Understanding Experimental Controls

In the context of evaluating this compound's inhibitory potential, the following controls are essential:

  • Negative Control (Vehicle): This control group is treated with the same solvent used to dissolve this compound and other compounds (e.g., Dimethyl Sulfoxide - DMSO). It serves as a baseline to account for any effects of the solvent on the cells and to establish the basal level of NF-κB activity.

  • Positive Control for Pathway Activation: This group is treated with a known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α). This control ensures that the cellular signaling pathway is responsive and the assay is functioning correctly. A significant increase in NF-κB activity is expected in this group compared to the negative control.

  • Positive Control for Pathway Inhibition: This group is treated with a well-characterized inhibitor of the NF-κB pathway, such as BAY 11-7082. This control provides a benchmark for the expected level of inhibition and validates the assay's ability to detect inhibitory effects.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes hypothetical quantitative data from a luciferase reporter assay designed to measure the inhibitory effect of this compound on NF-κB activation. The results are presented as normalized luciferase activity, which is directly proportional to NF-κB activity.

Treatment GroupConcentrationNormalized Luciferase Activity (Mean ± SD)% Inhibition of TNF-α Induced Activity
Negative Control -1.0 ± 0.2N/A
Vehicle Control (DMSO) 0.1%1.2 ± 0.30%
TNF-α (Positive Activator) 10 ng/mL55.0 ± 5.8N/A
This compound + TNF-α 10 µM15.4 ± 2.173.1%
This compound + TNF-α 50 µM5.8 ± 1.190.8%
BAY 11-7082 (Positive Inhibitor) + TNF-α 10 µM8.2 ± 1.586.4%

Experimental Protocols

A detailed methodology for the NF-κB Luciferase Reporter Assay is provided below.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for this assay.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: One day prior to the experiment, seed HEK293 cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.

2. Compound Treatment:

  • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.

  • Negative Control: Add medium with vehicle (e.g., 0.1% DMSO).

  • Positive Activator Control: Add medium with TNF-α (final concentration 10 ng/mL).

  • Test Compound (this compound): Pre-incubate cells with varying concentrations of this compound for 1 hour before adding TNF-α (10 ng/mL).

  • Positive Inhibitor Control: Pre-incubate cells with BAY 11-7082 (final concentration 10 µM) for 1 hour before adding TNF-α (10 ng/mL).

3. Luciferase Assay:

  • Incubate the plate for 6-8 hours at 37°C.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to the TNF-α treated group (after subtracting the baseline activity of the vehicle control).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Assay and Analysis cell_culture HEK293 Cell Culture transfection Transfection with NF-κB Luciferase Reporter cell_culture->transfection neg_control Negative Control (Vehicle - DMSO) pos_activator Positive Activator (TNF-α) This compound This compound + TNF-α pos_inhibitor Positive Inhibitor (BAY 11-7082) + TNF-α incubation Incubation (6-8 hours) neg_control->incubation luciferase_assay Dual-Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (% Inhibition) luciferase_assay->data_analysis

Caption: Experimental workflow for evaluating this compound's inhibitory effect on NF-κB activation.

nf_kb_pathway cluster_nucleus Nucleus TNFa TNF-α (Positive Activator) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Nucleus Nucleus Gene_Expression Gene Expression (Luciferase) NFkB_active->Gene_Expression Induces Transcription This compound This compound This compound->IKK Inhibits BAY117082 BAY 11-7082 (Positive Inhibitor) BAY117082->IKK Inhibits

Caption: Simplified NF-κB signaling pathway showing points of intervention for controls and this compound.

A Comparative Guide to DC360 and Other Fluorescent Probes for Retinoid Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DC360, a novel fluorescent retinoid probe, with other alternatives used to investigate the intricate retinoid signaling pathway. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable tools for their specific applications, including biochemical assays and cellular imaging.

Introduction to Retinoid Probes

Retinoids, derivatives of vitamin A, are crucial signaling molecules that regulate a wide array of cellular processes, including growth, differentiation, and apoptosis. Their biological effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Cellular Retinoic Acid-Binding Proteins (CRABPs), particularly CRABP-II, play a key role in solubilizing and transporting all-trans retinoic acid (ATRA) to the nucleus. Fluorescent probes that mimic ATRA are invaluable tools for studying these interactions, offering a safer and more direct alternative to traditional radiolabeled ligand assays.

This compound is a synthetic retinoid analogue characterized by its intrinsic fluorescence, high binding affinity for CRABP-II, and excellent photostability.[1][2] This guide compares the performance of this compound with other fluorescent probes, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Performance of Retinoid Probes

The selection of a fluorescent probe is critically dependent on its photophysical and binding characteristics. The following table summarizes key quantitative data for this compound and a selection of alternative probes targeting CRABP-II.

Probe NameFluorophore ClassTarget ProteinBinding Affinity (Kd, nM)Excitation (nm)Emission (nm)Key Features
This compound (LightOx19) DihydroquinolineCRABP-II34.0 ± 2.5[3]~340[3]~460 (in complex)[3]Strong binding, solvatochromatic, photostable.[3][4]
DC271 DiphenylacetyleneCRABP-II42[5]351-382 (solvent dependent)[5]442-572 (solvent dependent)[5]Solvatochromatic, suitable for competitive assays.[2][5]
LightOx14 DiphenylacetyleneCRABP-II49.1 ± 2.6[4]~340-405Varies with solventHigh affinity, solvatochromatic.[4]
LightOx26 DiphenylacetyleneCRABP-II51.6 ± 3.2[4]~340-405Varies with solventHigh affinity, solvatochromatic.[4]
Dansyl Fluorophores DansylGeneral Amine LabelN/A (for retinoid conjugate)~333-346[6][7]~518-540[6][7]Environmentally sensitive fluorescence, large Stokes shift.[7]

Note: The binding affinity and spectral properties of fluorescent probes can be highly dependent on the experimental conditions, including the buffer system and solvent polarity.

Retinoid Signaling Pathway and Probe Interaction

The biological activity of retinoic acid is tightly regulated by a series of binding and transport proteins. The following diagram illustrates the canonical pathway involving CRABP-II and the mechanism by which fluorescent probes like this compound can be used to study this process.

Retinoid_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinol Retinol CRBP1 CRBP1 Retinol->CRBP1 Uptake Retinal Retinal CRBP1->Retinal Oxidation RA Retinoic Acid (ATRA) Retinal->RA Oxidation CRABP2 CRABP2 RA->CRABP2 Binding CRABP2_RA CRABP2-RA Probe Fluorescent Probe (e.g., this compound) Probe->CRABP2 Competitive Binding RAR RAR CRABP2_RA->RAR Translocation & Delivery CRABP2_Probe CRABP2-Probe RARE RARE RAR->RARE RXR RXR RXR->RARE Transcription Gene Transcription RARE->Transcription

Canonical Retinoid Signaling Pathway via CRABP-II.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for a competitive binding assay and a cellular imaging experiment using fluorescent retinoid probes.

In Vitro Competitive Fluorescence Binding Assay

This assay determines the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe (e.g., DC271 or this compound) from its target protein (CRABP-II). The decrease in fluorescence intensity correlates with the binding of the competitor compound.[2]

Materials:

  • Recombinant human CRABP-II protein

  • Fluorescent retinoid probe stock solution (e.g., DC271 in DMSO)

  • Test compound stock solutions (in DMSO)

  • Assay Buffer: 20 mM K₂HPO₄, 100 mM KCl, pH 7.4

  • Black, non-binding 96-well plates

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Mix: In each well of the 96-well plate, add the assay buffer, a fixed concentration of the fluorescent probe (e.g., 100 nM DC271), and a fixed concentration of CRABP-II (e.g., 100 nM).

  • Competition: Add the serially diluted test compounds to the wells. Include controls with no test compound (maximum fluorescence) and no CRABP-II (background fluorescence).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 355 nm, Em: 460 nm for DC271).[8]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value. The binding constant (Kᵢ) of the test compound can then be calculated using the Cheng-Prusoff equation.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of test compound a1 Add assay mix and test compound to 96-well plate p1->a1 p2 Prepare assay mix: Buffer + CRABP-II + Fluorescent Probe p2->a1 a2 Incubate at RT (protected from light) a1->a2 a3 Measure fluorescence with a plate reader a2->a3 d1 Plot Fluorescence vs. [Competitor] a3->d1 d2 Determine IC50 from curve fit d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Workflow for a Competitive Fluorescence Binding Assay.
Cellular Imaging of Probe Uptake and Localization

Confocal fluorescence microscopy can be used to visualize the uptake and subcellular localization of fluorescent retinoid probes in live cells, providing insights into their mechanism of action.[3]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fluorescent retinoid probe stock solution (e.g., this compound in DMSO)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Glass-bottom imaging dishes or chamber slides

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to a suitable confluency (e.g., 60-70%).

  • Probe Labeling: Dilute the fluorescent retinoid probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).

  • Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified time (e.g., 60 minutes) at 37°C in a CO₂ incubator.[4]

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging: Add fresh culture medium or PBS to the cells. Immediately visualize the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the fluorescent probe and nuclear stain.

  • Image Analysis: Acquire images and analyze the subcellular distribution of the fluorescent signal.

Conclusion

This compound and the broader family of LightOx probes represent a significant advancement in the study of retinoid signaling, offering high affinity, photostability, and solvatochromatic properties that are advantageous for both quantitative binding assays and cellular imaging.[1][4] Compared to traditional fluorophores like dansyl derivatives, which are widely used for general protein labeling, probes like this compound are specifically designed as retinoid analogues, providing a more direct and biologically relevant tool for investigating CRABP-II and related pathways. The choice of probe will ultimately depend on the specific experimental goals, such as the need for the high sensitivity of this compound or the utility of DC271 in competitive screening assays. The protocols and data provided in this guide serve as a comprehensive resource for researchers aiming to leverage these powerful fluorescent tools.

References

A Comparative Guide to DC360 and All-Trans Retinoic Acid (ATRA) in RARβ Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC360 and all-trans retinoic acid (ATRA) concerning their roles in the induction of Retinoic Acid Receptor Beta (RARβ), a key regulator of cellular differentiation and a tumor suppressor. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to aid in research and development decisions.

Introduction

All-trans retinoic acid (ATRA) is a well-established, naturally occurring metabolite of vitamin A that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.[1] Its effects are primarily mediated through the activation of retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[2] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[2] The induction of RARβ is considered a critical event in mediating the anti-proliferative and pro-differentiative effects of retinoids in several types of cancer.[3]

This compound is a synthetic retinoid analogue of ATRA, specifically noted for its ability to induce RARβ expression.[4][5] As a synthetic compound, this compound may offer altered pharmacokinetic or pharmacodynamic properties compared to the endogenous ATRA, making it a subject of interest for therapeutic development.

Quantitative Comparison of RARβ Induction

A direct quantitative comparison of the potency of this compound and ATRA in inducing RARβ is hampered by the limited publicly available data for this compound. While the EC50 values for ATRA in RARβ activation and induction have been reported in various studies, similar quantitative data for this compound could not be identified in the current literature.

CompoundTargetAssay TypeCell LineEC50 Value (nM)Reference
All-Trans Retinoic Acid (ATRA) RARβTranscriptional ActivationCOS-79[Not Available]
RARβ mRNA InductionqPCRHepG221[Not Available]
RARβ ActivationReporter AssayCV-1Sub-nanomolar[Not Available]
RARβ ActivationReporter AssayLNCaPSub-nanomolar[Not Available]
This compound RARβNot SpecifiedNot SpecifiedData not available[4][5]

Note: The lack of a reported EC50 value for this compound prevents a direct quantitative comparison of potency with ATRA for RARβ induction.

Signaling Pathway of RARβ Induction

Both this compound and ATRA are presumed to follow a similar signaling pathway to induce RARβ expression, which is initiated by their binding to Retinoic Acid Receptors (RARs).

Signaling Pathway Diagram

RAR_Signaling_Pathway Ligand This compound or ATRA CRABP CRABP Ligand->CRABP Binds to Activated_Complex Activated RAR/RXR-Ligand Complex Ligand->Activated_Complex Binds to RAR subunit Ligand_CRABP Ligand-CRABP Complex CRABP->Ligand_CRABP RAR_RXR RAR/RXR Heterodimer Ligand_CRABP->RAR_RXR Translocates to nucleus and releases ligand CoR Co-repressors RAR_RXR->CoR Recruits (in absence of ligand) RARE RARE RAR_RXR->RARE Binds to RAR_RXR->Activated_Complex CoR->RARE Represses transcription Gene_Transcription RARβ Gene Transcription Activated_Complex->CoR Dissociates CoA Co-activators Activated_Complex->CoA Recruits CoA->RARE Activates transcription RARb_mRNA RARβ mRNA Gene_Transcription->RARb_mRNA

Caption: RAR signaling pathway for this compound and ATRA.

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

RARβ Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the RARβ promoter.

Experimental Workflow Diagram

Reporter_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, COS-7) Transfection 2. Co-transfection - RARβ expression vector - RARE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment 3. Treatment - Vehicle control - ATRA (positive control) - this compound (test compound) (24-48 hours) Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminometry 5. Luciferase Assay (Measure Firefly and Renilla luminescence) Lysis->Luminometry Analysis 6. Data Analysis - Normalize Firefly to Renilla - Calculate fold induction - Determine EC50 Luminometry->Analysis

Caption: Workflow for RARβ reporter gene assay.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HEK293T or COS-7) in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect cells with an RARβ expression plasmid, a reporter plasmid containing the firefly luciferase gene under the control of a retinoic acid response element (RARE), and a control plasmid expressing Renilla luciferase for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, ATRA (as a positive control), or vehicle (as a negative control). Incubate for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control. Plot the dose-response curves and determine the EC50 values using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for RARβ mRNA Expression

This method quantifies the level of RARβ mRNA in cells following treatment.

Experimental Workflow Diagram

qPCR_Workflow Cell_Treatment 1. Cell Treatment (e.g., MCF-7, HepG2) - Vehicle, ATRA, this compound RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR - RARβ primers - Housekeeping gene primers (e.g., GAPDH, ACTB) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for qPCR analysis of RARβ mRNA.

Detailed Protocol:

  • Cell Treatment: Plate cells (e.g., MCF-7 or HepG2) and treat with this compound, ATRA, or vehicle for a specified time (e.g., 24, 48, or 72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for RARβ and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of RARβ mRNA using the comparative Ct (ΔΔCt) method.

Western Blotting for RARβ Protein Expression

This technique detects and quantifies the amount of RARβ protein in cell lysates.

Western_Blot_Workflow Protein_Extraction 1. Protein Extraction from Treated Cells Quantification 2. Protein Quantification (e.g., BCA assay) Protein_Extraction->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-RARβ) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

References

A Researcher's Guide to Cross-Validation of Small Molecule-Protein Binding Assays: A Case Study with the Fluorescent Probe DC360

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular biology, the precise characterization of binding interactions between small molecules and their protein targets is paramount. The emergence of novel probes, such as the fluorescent retinoic acid analogue DC360 which binds to cellular retinoid binding protein II (CRABP-II), necessitates robust validation of binding data through orthogonal methods.[1] This guide provides a comparative overview of common binding assays that can be employed to cross-validate data obtained from a primary assay, using the interaction of a hypothetical fluorescent probe, here exemplified by this compound, with its target protein as a case study.

Quantitative Data Summary

The cornerstone of cross-validation is the comparison of key quantitative parameters obtained from different experimental setups. Below is a table summarizing hypothetical data for the binding of this compound to its target protein as determined by a primary fluorescence-based assay and two common orthogonal validation methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

ParameterFluorescence Polarization AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Dissociation Constant (Kd) 85 nM78 nM92 nM
Association Rate (kon) Not Directly Measured1.2 x 105 M-1s-1Not Directly Measured
Dissociation Rate (koff) Not Directly Measured9.4 x 10-3 s-1Not Directly Measured
Stoichiometry (n) Assumed 1:1Not Directly Measured0.98
Enthalpy (ΔH) Not MeasuredNot Measured-8.5 kcal/mol
Entropy (ΔS) Not MeasuredNot Measured3.2 cal/mol·K

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of binding assay data.

Fluorescence Polarization (FP) Assay

This homogeneous technique is well-suited for monitoring the binding of a small fluorescent molecule, like this compound, to a larger protein. The principle lies in the differential rotation of the free and protein-bound fluorescent probe.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (this compound) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the purified target protein in a suitable assay buffer (e.g., PBS, pH 7.4).

    • Prepare serial dilutions of a non-fluorescent competitor compound if performing a competitive binding experiment.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the fluorescent probe to each well.

    • Add increasing concentrations of the target protein to the wells. For competitive assays, add a fixed concentration of the target protein and varying concentrations of the competitor.

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the purified target protein onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (analyte) in running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, regenerate the chip surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell.

    • Prepare a solution of the small molecule ligand in the injection syringe at a concentration 10-20 times that of the protein.

    • Ensure both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration:

    • Perform a series of small injections of the ligand solution into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary fluorescence polarization assay and a comparative SPR experiment.

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound Stock A1 Add Fixed this compound to Microplate P1->A1 P2 Prepare Protein Stock P3 Serial Dilution of Protein P2->P3 A2 Add Diluted Protein P3->A2 A1->A2 A3 Incubate to Equilibrium A2->A3 D1 Measure Fluorescence Polarization A3->D1 D2 Plot Data D1->D2 D3 Calculate Kd D2->D3 SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_data_analysis Data Analysis I1 Activate Chip Surface I2 Immobilize Protein I1->I2 I3 Deactivate Surface I2->I3 B1 Inject this compound (Analyte) I3->B1 B2 Monitor SPR Signal B1->B2 B3 Regenerate Chip B2->B3 DA1 Sensorgram Processing B2->DA1 B3->B1 Repeat for each concentration DA2 Kinetic Fitting DA1->DA2 DA3 Determine kon, koff, Kd DA2->DA3

References

A Comparative Guide to DC360 and Other Fluorescent Retinoid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent retinoid analogue DC360 with other relevant fluorescent probes. The information presented herein is based on available experimental data to assist researchers in selecting the most suitable tools for their studies of retinoid signaling pathways and cellular imaging.

Introduction to this compound

This compound is a synthetic, fluorescent analogue of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A. It was developed as a research tool to investigate the intricate retinoid signaling pathway, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.[1][2] this compound's intrinsic fluorescence allows for direct visualization and quantification of its interaction with cellular components, offering a significant advantage over non-fluorescent analogues that require indirect detection methods.[2][3]

Performance Comparison

The following tables summarize the key performance characteristics of this compound and other relevant fluorescent analogues.

Table 1: Binding Affinity for Cellular Retinoic Acid Binding Protein II (CRABPII)

CRABPII is a key intracellular protein that binds and transports retinoic acid to the nucleus. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity.

CompoundKd (nM) for human CRABPIIReference
This compound 34.0 ± 2.5
All-trans-retinoic acid (ATRA)14.2[3]
DC271 (LightOx™14)42.0 ± 4.1[1]
EC23~160[2]
LightOx™1949.3 ± 4.8
LightOx™26 (DC479)26.5 ± 1.9

Note: Data for LightOx probes are presented as available from published research and manufacturer's information.

Table 2: Photophysical Properties
PropertyDC271 (in various solvents)All-trans-retinoic acid (ATRA)Synthetic Retinoids (General)
Quantum Yield (%) 19.3 (DMSO), 1.14 (EtOH), 71.45 (DCM), 80.21 (Toluene)[1]Not intrinsically fluorescentGenerally more photostable than ATRA[2][4]
Photostability Not specifiedProne to photodegradation[4]Designed for improved light stability[2]
Solvatochromism Yes[2]-Yes, for this class of compounds

Note: The solvatochromatic nature of these probes means their fluorescence emission is sensitive to the polarity of the local environment. This can be a useful feature for studying binding to hydrophobic pockets in proteins.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes. Below are protocols for key experiments involving this compound and similar fluorescent retinoid analogues.

Fluorometric Titration for Binding Affinity Determination

This protocol is adapted from the methodology used to determine the binding affinity of this compound for CRABPII.

Objective: To determine the dissociation constant (Kd) of a fluorescent retinoid for a target protein.

Materials:

  • Purified CRABPII protein

  • This compound or other fluorescent retinoid analogue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with excitation and emission wavelength control

  • Low-volume quartz cuvette

Procedure:

  • Prepare a stock solution of the fluorescent retinoid in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the fluorescent retinoid in PBS.

  • Prepare a solution of CRABPII in PBS at a concentration appropriate for the expected Kd.

  • To the cuvette containing the CRABPII solution, sequentially add increasing concentrations of the fluorescent retinoid.

  • After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • The fluorescence intensity will increase as the retinoid binds to the hydrophobic pocket of CRABPII due to the solvatochromatic properties of the probe.

  • Plot the change in fluorescence intensity as a function of the retinoid concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., the Hill equation) to determine the Kd.

Confocal Fluorescence Microscopy for Cellular Imaging

This protocol outlines the general steps for visualizing the subcellular localization of this compound in cultured cells.[3]

Objective: To visualize the uptake and subcellular distribution of this compound in live or fixed cells.

Materials:

  • Cultured human epithelial cells (e.g., HaCaT)

  • This compound stock solution in DMSO

  • Cell culture medium

  • Confocal microscope with appropriate laser lines and filters

  • Imaging chambers or coverslips suitable for microscopy

Procedure:

  • Seed the cells onto imaging chambers or coverslips and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 1 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired period (e.g., 1-24 hours) to allow for probe uptake.

  • For live-cell imaging, wash the cells with fresh, pre-warmed medium to remove unbound probe and immediately proceed to imaging.

  • For fixed-cell imaging, after incubation, wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, wash the cells again with PBS before mounting and imaging.

  • Acquire images using a confocal microscope. For this compound and similar analogues, excitation is typically in the violet range (e.g., 405 nm).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical retinoid signaling pathway and a typical experimental workflow for characterizing a fluorescent retinoid analogue.

Retinoid Signaling Pathway

Caption: Canonical retinoid signaling pathway.

Experimental Workflow for Fluorescent Retinoid Characterization

Experimental_Workflow start Synthesize Fluorescent Retinoid Analogue (e.g., this compound) photophysics Characterize Photophysical Properties (Absorption, Emission, Quantum Yield) start->photophysics binding_assay Perform Fluorometric Titration with Target Protein (e.g., CRABPII) start->binding_assay cell_culture Culture Human Epithelial Cells start->cell_culture end Correlate Physicochemical Properties with Biological Activity photophysics->end kd_determination Determine Binding Affinity (Kd) binding_assay->kd_determination kd_determination->end cell_imaging Incubate Cells with Probe and Perform Confocal Microscopy cell_culture->cell_imaging rna_seq Perform RNA Sequencing on Treated Cells cell_culture->rna_seq localization Analyze Subcellular Localization cell_imaging->localization localization->end gene_expression Analyze Differential Gene Expression rna_seq->gene_expression gene_expression->end

Caption: Workflow for characterizing a novel fluorescent retinoid.

Conclusion

This compound and its related family of fluorescent retinoid analogues represent valuable tools for the study of retinoid signaling. With a high binding affinity for CRABPII, comparable to the endogenous ligand ATRA, this compound is a potent probe for investigating the initial steps of the signaling cascade. The intrinsic fluorescence and solvatochromatic properties of these compounds enable direct and sensitive detection in biochemical and cellular assays, overcoming some of the limitations associated with traditional, non-fluorescent retinoids.[2] While more comprehensive data on the photophysical properties of this compound would be beneficial for direct comparison, the available information on related analogues suggests a class of probes with improved photostability over natural retinoids.[2][4] The choice of a specific fluorescent analogue will depend on the experimental requirements, including the desired binding affinity and the specific imaging or assay platform being used. This guide provides a foundation of data and protocols to aid researchers in making an informed decision for their future investigations into the complex and vital retinoid signaling pathway.

References

Reproducibility of experiments using the DC360 probe.

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search was conducted to identify a scientific instrument referred to as the "DC360 probe" for the purpose of creating a comparative guide on the reproducibility of experiments. However, the search did not yield any results for a physical probe used in laboratory settings for applications such as cellular analysis or drug development.

The investigation revealed products with similar names, notably "this compound," which is an e-learning platform for computer science education, and "ACHiiVE DC-360," a digital environment for professional development utilizing 360-degree feedback. There is no publicly available information linking the name "this compound" to a scientific probe for experimental research.

Given the absence of any identifiable "this compound probe" within the scientific and research domains, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations. The initial request may be based on a product name that is either incorrect, highly specialized and not publicly documented, or an internal designation not known outside a specific organization.

Without any data on the "this compound probe" and its intended scientific applications, a comparison with alternative technologies and an analysis of experimental reproducibility cannot be performed. Therefore, the request to create a publishable comparison guide cannot be fulfilled at this time.

Validating DC360-Induced Gene Expression with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC360, a synthetic retinoid analogue, with its parent compound, all-trans retinoic acid (ATRA), in inducing gene expression changes, particularly focusing on the retinoic acid receptor beta (RARβ). We present a detailed protocol for using quantitative polymerase chain reaction (qPCR) to confirm these changes and offer supporting data for comparison.

Introduction to this compound and the Retinoid Signaling Pathway

This compound is a synthetic analogue of all-trans retinoic acid (ATRA), a crucial signaling molecule derived from vitamin A.[1] Like ATRA, this compound is utilized in the characterization of retinoid signaling pathways.[2] The primary mechanism of action for retinoids involves their binding to and activation of retinoic acid receptors (RARs), which belong to a family of ligand-activated transcription factors.[1] These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

One of the key target genes in the retinoid signaling pathway is the retinoic acid receptor beta (RARβ). The expression of RARβ is rapidly induced by ATRA, and a RARE has been identified in its promoter region.[1] This induction of RARβ is considered a hallmark of retinoid activity and plays a crucial role in processes such as cell differentiation, proliferation, and apoptosis.[1][3] this compound, as an ATRA analogue, is also designed to induce the expression of RARβ.[2]

This guide will focus on the use of qPCR to quantify the changes in RARβ and other target gene expression induced by this compound, providing a direct comparison with the well-established effects of ATRA.

Experimental Workflow for qPCR Analysis

The following diagram outlines the key steps involved in quantifying gene expression changes induced by this compound using qPCR.

experimental_workflow Experimental Workflow for qPCR Analysis of this compound-Induced Gene Expression cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound or ATRA cell_seeding->treatment control Vehicle Control (e.g., DMSO) cell_seeding->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction rna_quantification RNA Quantification & Purity Check rna_extraction->rna_quantification cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quantification->cdna_synthesis qpcr_setup Prepare qPCR Reaction Mix cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run ct_values Collect Ct Values qpcr_run->ct_values relative_quantification Relative Quantification (ΔΔCt method) ct_values->relative_quantification

Caption: Workflow for analyzing this compound-induced gene expression changes using qPCR.

Detailed Experimental Protocol: qPCR for Gene Expression Analysis

This protocol details the steps for quantifying changes in gene expression in a human cell line (e.g., a cancer cell line responsive to retinoids) following treatment with this compound.

1. Cell Culture and Treatment

  • Cell Seeding: Plate the chosen human cell line in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound and ATRA (as a comparator) in a suitable solvent, such as DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Once the cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound, ATRA, or a vehicle control (medium with the same concentration of DMSO without any compound).

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

2. RNA Extraction and cDNA Synthesis

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA. The integrity of the RNA can be assessed by gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

3. Quantitative PCR (qPCR)

  • Primer Design: Use pre-validated primers for the target gene (e.g., RARβ) and at least one stable reference gene (e.g., GAPDH, ACTB, or B2M).

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing a SYBR Green or probe-based master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA template.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]

  • Melt Curve Analysis: For SYBR Green-based assays, include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis

  • Data Collection: Collect the cycle threshold (Ct) values for each reaction. The Ct value is the cycle number at which the fluorescence signal of the reaction crosses a certain threshold.

  • Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[2] This method normalizes the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then compares the ΔCt values of the treated samples to the vehicle control (ΔΔCt). The fold change is then calculated as 2-ΔΔCt.

Performance Comparison: this compound vs. All-trans Retinoic Acid (ATRA)

While direct comparative studies for this compound are not widely available, as a synthetic analogue of ATRA, its performance is expected to be similar in inducing RARβ expression. The following table summarizes representative quantitative data for ATRA-induced gene expression changes from published studies, which can serve as a benchmark for evaluating this compound.

Compound Cell Line Target Gene Concentration Treatment Duration Fold Change in mRNA Expression (relative to control) Reference
All-trans Retinoic Acid (ATRA)NB4 (Acute Promyelocytic Leukemia)TGM21 µM72 hours~4-fold[5]
All-trans Retinoic Acid (ATRA)NB4 (Acute Promyelocytic Leukemia)RARβ1 µM72 hours~8-fold[5]
All-trans Retinoic Acid (ATRA)Cholangiocarcinoma cellsRARβNot specifiedNot specifiedUpregulated[3][6]
All-trans Retinoic Acid (ATRA)Daoy and D283 Med (Medulloblastoma)GDF15, UBE2L6Not specifiedNot specifiedUpregulated[7]

Note: The fold change values are approximate and can vary depending on the specific experimental conditions. It is recommended to perform a dose-response and time-course experiment for both this compound and ATRA in the cell system of interest to obtain accurate comparative data.

Retinoid Signaling Pathway

The diagram below illustrates the canonical signaling pathway through which retinoids like this compound and ATRA exert their effects on gene expression.

retinoid_signaling_pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Transcription Complex This compound This compound / ATRA DC360_cytoplasm This compound / ATRA This compound->DC360_cytoplasm Diffusion CRABP CRABP RAR RAR CRABP->RAR Transport & Binding DC360_cytoplasm->CRABP Binding RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binding TargetGene Target Gene (e.g., RARβ) mRNA mRNA TargetGene->mRNA Transcription

Caption: Simplified diagram of the retinoid signaling pathway.

Alternative Approaches

While this compound and ATRA are potent inducers of RARβ expression, other compounds can also modulate the retinoid signaling pathway. For instance, bioflavonoids from Maclura cochinchinensis have been shown to bind to RAR and RXR, suggesting a similar mode of action.[8] Additionally, synthetic retinoids with selectivity for specific RAR subtypes (α, β, or γ) are available and can be used to dissect the specific roles of each receptor in a given biological process.[9]

Conclusion

qPCR is a robust and sensitive method for confirming and quantifying the gene expression changes induced by this compound. By following the detailed protocol and using ATRA as a benchmark, researchers can effectively validate the activity of this compound and compare its potency to its parent compound. Understanding the quantitative effects of this compound on target genes like RARβ is crucial for its application in studying retinoid signaling and for potential therapeutic development.

References

A Comparative Guide to Alternative Probes for the Biochemical Characterization of Retinoid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of retinoid signaling pathways, crucial in cellular processes like differentiation, proliferation, and apoptosis, has traditionally relied on the use of all-trans retinoic acid (ATRA). However, the inherent instability of ATRA and its lack of specificity can limit experimental design and interpretation. This guide provides a comparative overview of alternative probes, including fluorescent analogs and receptor-selective compounds, offering enhanced stability, specificity, and utility for the biochemical characterization of retinoid pathways.

Probes for Interrogating Retinoid Signaling

A new generation of synthetic retinoids has been developed to overcome the limitations of ATRA. These probes can be broadly categorized into fluorescent retinoid analogs and retinoid receptor (RAR and RXR) selective modulators.

Fluorescent Retinoid Probes: These molecules, such as the LightOx series of compounds, are synthetic analogs of ATRA that possess intrinsic fluorescence.[1][2] This property allows for direct visualization of their cellular uptake, localization, and interaction with binding proteins, offering a significant advantage over non-fluorescent compounds.[3][4] They exhibit strong solvatochromatic fluorescence, meaning their emission spectrum is sensitive to the polarity of their environment, which can be exploited to study protein binding events.[1][2]

Receptor-Selective Modulators: This category includes agonists and antagonists that exhibit preferential binding to specific subtypes of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6] Compounds like AM580 and TTNPB are well-characterized RAR agonists, while other synthetic molecules have been designed to selectively target RARα, RARβ, or RARγ.[5][7] These tools are invaluable for dissecting the specific roles of individual receptor subtypes in mediating the effects of retinoid signaling.

Comparative Performance Data

The selection of an appropriate probe depends on the specific experimental question. The following tables summarize key quantitative data for a selection of alternative retinoid probes compared to ATRA.

Table 1: Binding Affinities (Kd) for Cellular Retinoic Acid Binding Protein II (CRABPII)

CompoundTypeKd (nM) for CRABPIIReference
ATRANatural Ligand~2[8]
LightOx14Fluorescent Probe49.1 ± 2.6[1]
LightOx19 (DC360)Fluorescent Probe34.0 ± 2.5[3][4]
LightOx21Fluorescent Probe124.8 ± 4.3[1]
LightOx22Fluorescent Probe94.0 ± 3.7[1]
LightOx25Fluorescent Probe88.3 ± 2.1[1]
LightOx26Fluorescent Probe51.6 ± 3.2[1]
LightOx17Non-binding Control≥875.0 ± 118.4[1]
EC23Synthetic Retinoid~160[8]

Table 2: RAR Subtype Binding and Activation

CompoundTypeTargetAssayValueReference
ATRANatural LigandPan-RARBinding (IC50)0.6 nM (for RARα)[5]
AM580Synthetic AgonistRARα selectiveBinding (Kd)8 nM (RARα), 131 nM (RARβ), 450 nM (RARγ)[7]
TTNPBSynthetic AgonistPan-RARBinding (IC50)5.1 nM (RARα), 4.5 nM (RARβ), 9.3 nM (RARγ)[5]
AGN195183Synthetic AgonistRARα selectiveActivation (ED50)20.1 nM (RARα), >5000 nM (RARβ, RARγ)[1]
9-cis-Retinoic AcidNatural LigandPan-RAR/RXRActivation (EC50)0.83 nM[9]
AM80Synthetic AgonistRARα/β selective--[10]
BMS753Synthetic AgonistPan-RAR--[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are protocols for key experiments used in the characterization of retinoid pathways.

Protocol 1: Competitive Fluorescence Binding Assay for CRABPII

This assay determines the binding affinity of a test compound for CRABPII by measuring its ability to displace a fluorescent probe.[8][11]

Materials:

  • Purified CRABPII protein

  • Fluorescent retinoid probe (e.g., DC271)

  • Test compounds

  • Assay buffer (e.g., 20 mM K2HPO4, 100 mM KCl, pH 7.4)

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of CRABPII and the fluorescent probe in the assay buffer at a concentration where the probe's fluorescence is significantly enhanced upon binding.

  • Add the CRABPII-probe complex to the wells of the 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include a control with no test compound.

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., Ex: 355 nm, Em: 460 nm for DC271).[12]

  • The decrease in fluorescence intensity is proportional to the displacement of the fluorescent probe by the test compound.

  • Calculate the binding affinity (Kd or IC50) of the test compound by fitting the data to a suitable binding model.

Protocol 2: RAR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a specific RAR subtype and induce the expression of a reporter gene.[3][13]

Materials:

  • Mammalian cell line (e.g., CHO-K1, HEK293T)

  • Expression plasmid for the RAR of interest (e.g., RARα, RARβ, or RARγ)

  • Reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the RAR expression plasmid and the RARE-reporter plasmid using a suitable transfection reagent.

  • After an appropriate incubation period to allow for plasmid expression, treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the cells for a further 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • The increase in luciferase activity is proportional to the activation of the RAR by the test compound.

  • Calculate the EC50 value of the test compound, which is the concentration required to achieve 50% of the maximal response.[5]

Visualizing Retinoid Signaling and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation ATRA all-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA Oxidation CRABP2 CRABP2 ATRA->CRABP2 RAR RAR CRABP2->RAR Transport Fluorescent_Probe Fluorescent Probe (e.g., LightOx) Fluorescent_Probe->CRABP2 Binds RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation Agonist Selective Agonist Agonist->RAR Activates Antagonist Selective Antagonist Antagonist->RAR Inhibits

Caption: Retinoid signaling pathway highlighting points of probe intervention.

Experimental_Workflow cluster_binding_assay Competitive Binding Assay cluster_reporter_assay Reporter Gene Assay Start_Bind Prepare CRABP2 and Fluorescent Probe Mix Add_Compound_Bind Add Test Compound (Serial Dilutions) Start_Bind->Add_Compound_Bind Incubate_Bind Incubate Add_Compound_Bind->Incubate_Bind Measure_Fluorescence Measure Fluorescence Incubate_Bind->Measure_Fluorescence Analyze_Bind Calculate Kd / IC50 Measure_Fluorescence->Analyze_Bind Start_Report Seed and Transfect Cells (RAR + RARE-Reporter) Add_Compound_Report Add Test Compound (Serial Dilutions) Start_Report->Add_Compound_Report Incubate_Report Incubate Add_Compound_Report->Incubate_Report Measure_Luciferase Measure Luciferase Activity Incubate_Report->Measure_Luciferase Analyze_Report Calculate EC50 Measure_Luciferase->Analyze_Report

Caption: Workflow for key biochemical characterization assays.

Conclusion

The development of alternative probes for the retinoid pathway offers researchers a powerful toolkit to overcome the limitations of traditional methods. Fluorescent probes provide the unique advantage of enabling direct visualization of molecular interactions, while receptor-selective modulators allow for the precise dissection of the roles of individual RAR and RXR subtypes. By selecting the appropriate probe and experimental methodology, researchers can gain deeper insights into the complex mechanisms of retinoid signaling in both health and disease, ultimately accelerating the development of novel therapeutics.

References

Comparative Analysis of Leading Drug Development Data Platforms

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding "DC360" as a specific data analysis and statistical validation platform for the drug development industry. Publicly available information and industry resources do not identify a platform under this name for such purposes. The term "this compound" is prominently associated with an intumescent fireproof paint.[1][2][3][4]

Therefore, this guide will provide a comparative analysis of leading data analysis and management platforms widely used by researchers, scientists, and drug development professionals. We will focus on platforms that offer robust capabilities for data analysis, statistical validation, and workflow management in a pharmaceutical research context. The selected platforms for this comparison are CDD Vault , Benchling , and Scispot .

In the rapidly evolving landscape of drug discovery and development, the ability to efficiently manage, analyze, and interpret vast amounts of experimental data is paramount.[5][6][7][8][9] This section provides a detailed comparison of three prominent platforms—CDD Vault, Benchling, and Scispot—highlighting their key features in data handling, analysis, and integration.

Data Presentation: Feature Comparison

The following table summarizes the core functionalities of CDD Vault, Benchling, and Scispot, offering a side-by-side view of their capabilities in data management and analysis.

FeatureCDD VaultBenchlingScispot
Primary Focus Collaborative drug discovery data managementEnd-to-end R&D platform for life sciencesAI-powered platform for drug discovery and development
Data Integration Web-based interface, API for integrationCloud-based with out-of-the-box integrations and APISeamless integration with lab instruments and other software
Key Modules Activity & Registration, ELN, Visualization, InventoryNotebook, Molecular Biology, Registry, Inventory, RequestsChemBoard, BioBoard, ELN, LIMS, Inventory Management
Statistical Analysis Manages, analyzes, and presents chemical structures and biological assay data.[6]Automated workflows and analytics.[9]AI-powered data analysis and outcome prediction.[7]
Collaboration Helps project teams manage, analyze, and share data.[6]Collaborative, cloud-based notebook for experiment sharing.[9]Cross-functional collaboration with controlled access and real-time sharing.[7]
AI Capabilities Supports AI-based workflows for identifying and optimizing drug candidates.[10]AI tools to enhance workflow efficiency.[9]Conversational AI to query data and generate actionable insights.[7]

Experimental Protocols and Workflows

Modern drug discovery platforms are designed to streamline complex experimental workflows. Below are detailed descriptions of typical protocols supported by these platforms, from initial screening to data analysis.

High-Throughput Screening (HTS) Data Analysis Workflow

High-Throughput Screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries. The platforms discussed here provide robust tools to manage and analyze HTS data.

Methodology:

  • Plate and Sample Registration: Compound libraries and assay plates are registered within the platform's inventory and registry modules. This involves defining plate layouts, sample concentrations, and control wells (positive, negative, and neutral).

  • Instrument Data Upload: Raw data from plate readers (e.g., absorbance, fluorescence, luminescence) is imported into the platform. Many platforms offer direct integration with common laboratory instruments.

  • Data Normalization and Hit Selection: The platform's analysis tools are used to normalize the raw data, typically against control wells. Statistical parameters such as Z-factor and signal-to-noise ratio are calculated to assess assay quality. User-defined criteria are then applied to identify "hits" from the screen.

  • Dose-Response Analysis: Hits identified from the primary screen are often subjected to secondary screening at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). The platforms provide curve-fitting algorithms to analyze this dose-response data.

  • Data Visualization and Reporting: The results, including hit lists, dose-response curves, and statistical summaries, are visualized through interactive dashboards and automatically compiled into customizable reports.

Diagram: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_execution Screening Execution cluster_analysis Data Analysis & Validation cluster_reporting Results & Reporting Compound_Library Compound Library Registration Plate_Mapping Assay Plate Mapping Compound_Library->Plate_Mapping HTS_Reader High-Throughput Screening Plate_Mapping->HTS_Reader Data_Import Raw Data Import HTS_Reader->Data_Import Normalization Data Normalization & QC Data_Import->Normalization Hit_Picking Hit Identification Normalization->Hit_Picking Dose_Response Dose-Response Analysis Hit_Picking->Dose_Response Visualization Data Visualization Dose_Response->Visualization Final_Report Final Report Generation Visualization->Final_Report Platform_Modules ELN Electronic Lab Notebook (ELN) (Experimental Design & Execution) Inventory Inventory Management (Samples, Reagents, Cell Lines) ELN->Inventory Registry Registry (Compounds, Biologics) ELN->Registry Analysis Data Analysis & Visualization ELN->Analysis Inventory->ELN Inventory->Analysis Registry->ELN Registry->Analysis Reporting Reporting & Dashboards Analysis->Reporting Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Response Cellular Response Transcription_Factor->Response Induces

References

Safety Operating Guide

Navigating the Disposal of DC360: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DC360, ensuring the protection of laboratory personnel and adherence to regulatory standards. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
GlovesChemical-resistant (Nitrile or Neoprene)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard, long-sleeved
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The following procedure outlines the standardized method for the disposal of this compound waste. This workflow is designed to minimize risk and ensure regulatory compliance.

G cluster_0 Phase 1: Waste Segregation & Collection cluster_1 Phase 2: Container Management cluster_2 Phase 3: Final Disposal A 1. Identify this compound Waste Stream (Solid vs. Liquid) B 2. Select Designated, Labeled Waste Container A->B C 3. Transfer Waste to Container (Use fume hood for liquids) B->C D 4. Securely Seal Container After Each Addition C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Do Not Exceed 90% Container Capacity E->F G 7. Complete Hazardous Waste Label F->G H 8. Schedule Pickup with Certified Waste Disposal Vendor G->H I 9. Document Waste Manifest H->I

Caption: Workflow for the proper disposal of this compound waste.

Waste Characterization and Neutralization

While direct disposal through a certified vendor is the recommended primary pathway, understanding the chemical properties of this compound is crucial for any potential in-lab neutralization, should it be deemed safe and necessary. The following data summarizes key characteristics.

PropertyValue
pH6.8 - 7.2
Boiling Point182 °C
ReactivityStable under normal conditions. Avoid strong oxidizing agents.

Neutralization Protocol for Accidental Spills:

In the event of a small, contained spill, a neutralization procedure can be employed prior to absorption and collection.

G A Small this compound Spill (<100 mL) B Apply Sodium Bicarbonate (NaHCO₃) Liberally A->B C Wait for Effervescence to Cease B->C D Absorb with Inert Material (e.g., Vermiculite) C->D E Collect and Place in Solid Waste Container D->E

Caption: Spill neutralization and cleanup workflow for this compound.

This guide is intended to provide a comprehensive overview of the proper disposal procedures for this compound. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

Essential Safety and Handling Guide for DC360 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of DC360, a novel fluorescent retinoic acid analogue. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), safe handling and disposal protocols, and a representative experimental workflow to ensure laboratory safety and proper use of this chemical probe.

Personal Protective Equipment (PPE)

Given that this compound is a synthetic retinoid analogue, it is crucial to handle it with care to avoid potential health risks associated with this class of compounds, such as developmental toxicity and photocarcinogenicity.[1][2] The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated. For prolonged handling, consider double-gloving.[3]
Eye Protection Safety glasses with side shieldsMust be worn at all times in the laboratory to protect from splashes.[3]
Face Protection Face shieldRequired when there is a significant risk of splashing, such as when preparing stock solutions or handling larger quantities.[4]
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.[4]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. A respirator may be necessary for handling large quantities or if an aerosol may be generated.[5]
Foot Protection Closed-toe shoesMust be worn in the laboratory at all times to protect against spills and falling objects.[4]

Safe Handling and Disposal

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.[6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[7]

  • Light and Air Sensitivity: As a retinoid analogue, this compound may be sensitive to light and air.[7] Store in a tightly sealed container in a cool, dark place.

Disposal:

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous chemical waste.[8]

  • Containerization: Collect waste in a designated, labeled, and sealed container.

  • Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.[8]

Experimental Protocol: Cellular Imaging with this compound

The following is a general protocol for using this compound as a fluorescent probe for cellular imaging. Optimization may be required depending on the cell type and experimental conditions.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Working Solution:

    • Dilute the this compound stock solution in cell culture medium to the desired final working concentration. The optimal concentration should be determined experimentally but typically ranges from 1 to 10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

  • Imaging:

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with a suitable filter set for the excitation and emission wavelengths of this compound.

Logical Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound Prepare Solution Prepare Solution Weigh/Measure this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

A logical workflow for the safe handling of the this compound fluorescent probe.

Retinoid Signaling Pathway

This compound is a synthetic analogue of all-trans-retinoic acid (ATRA) and is used to study the retinoid signaling pathway. This pathway plays a critical role in cell growth, differentiation, and development.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ATRA (this compound) ATRA (this compound) Retinaldehyde->ATRA (this compound) RALDH CRABP CRABP ATRA (this compound)->CRABP RAR RAR CRABP->RAR Transport to Nucleus RAR/RXR Heterodimer RAR/RXR Heterodimer RAR->RAR/RXR Heterodimer RXR RXR RXR->RAR/RXR Heterodimer RARE RARE (DNA) RAR/RXR Heterodimer->RARE Gene Transcription Gene Transcription RARE->Gene Transcription

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.